1,3-Di(pyridin-3-yl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dipyridin-3-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h1-8H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYIFBGXLCPMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356071 | |
| Record name | 1,3-Di(pyridin-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39642-60-9 | |
| Record name | 1,3-Di(pyridin-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1,3-Di(pyridin-3-yl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis and characterization of 1,3-Di(pyridin-3-yl)urea, a symmetrical urea derivative incorporating two pyridine rings. The urea functional group is a significant pharmacophore in medicinal chemistry, recognized for its capacity to form robust hydrogen bonds with biological targets. Pyridine moieties are also prevalent in numerous pharmaceuticals. The combination of these structural features makes this compound a compound of interest for applications in drug discovery and materials science. This guide details a reliable synthetic protocol and outlines the analytical methods for its complete characterization.
Compound Identification and Physical Properties
This compound is a solid organic compound at room temperature.[1][2] Its core structure consists of a central carbonyl group bonded to two nitrogen atoms, each of which is substituted with a pyridin-3-yl group.
| Property | Data | Reference |
| IUPAC Name | 1,3-dipyridin-3-ylurea | [3] |
| CAS Number | 39642-60-9 | [3] |
| Molecular Formula | C₁₁H₁₀N₄O | [3] |
| Molecular Weight | 214.22 g/mol | [3][4] |
| Physical Form | Solid | [1][2] |
Synthesis Protocol
The synthesis of symmetrical ureas such as this compound can be effectively achieved by reacting the corresponding amine with a phosgene equivalent. The following protocol utilizes triphosgene, a safer, solid alternative to phosgene gas, reacting with 3-aminopyridine.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
3-Aminopyridine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Hexanes for precipitation/washing
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopyridine (2.2 equivalents) and triethylamine (3.0 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Triphosgene: Separately, dissolve triphosgene (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product will often precipitate.
-
Final Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by washing thoroughly with diethyl ether or hexanes to remove soluble impurities, yielding the pure this compound product.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound are performed using standard analytical techniques. The expected data, based on the analysis of its structure and data from analogous compounds, are summarized below.[1]
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the two pyridine rings. A broad singlet for the N-H protons of the urea linkage (typically δ 8.5-10.0 ppm).[1] |
| ¹³C NMR | A resonance for the carbonyl carbon of the urea at approximately δ 153-155 ppm. Aromatic carbon signals in the range of δ 110-150 ppm.[1] |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the urea group around 1640-1680 cm⁻¹. N-H stretching vibrations in the region of 3200-3400 cm⁻¹.[1] |
| Mass Spectrometry | Molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (m/z ≈ 214.22). |
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) to confirm the elemental composition and exact mass of the synthesized compound.
-
Melting Point: The melting point is determined using a standard melting point apparatus to assess the purity of the final product. A sharp melting range indicates high purity.
Conclusion
This guide has detailed a practical synthetic route for this compound and outlined the necessary analytical procedures for its thorough characterization. The provided protocols and expected data serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating the reliable synthesis and confirmation of this versatile chemical scaffold. The combination of the urea functional group with pyridine rings suggests potential applications in the development of novel kinase inhibitors and other therapeutic agents.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,3-Di(pyridin-3-yl)urea
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of 1,3-Di(pyridin-3-yl)urea, a molecule of interest in the fields of crystal engineering and supramolecular chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth crystallographic data, detailed experimental protocols, and a visualization of its molecular interactions.
Core Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of this compound. The crystal packing is primarily governed by a network of intermolecular hydrogen bonds. A detailed analysis of the crystallographic data reveals the key structural features of the molecule.[1][2]
A summary of the quantitative crystallographic data is presented in Table 1.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| CCDC Deposition Number | 267565 |
| Empirical Formula | C₁₁H₁₀N₄O |
| Formula Weight | 214.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.339(2) |
| b (Å) | 11.234(2) |
| c (Å) | 9.423(2) |
| α (°) | 90 |
| β (°) | 112.59(3) |
| γ (°) | 90 |
| Volume (ų) | 1010.3(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.410 |
| Absorption Coeff. (mm⁻¹) | 0.098 |
| F(000) | 448 |
Experimental Protocols
Synthesis of this compound
A robust method for the synthesis of this compound involves the reaction of 3-aminopyridine with urea. The following protocol is adapted from established procedures.
Materials:
-
3-Aminopyridine
-
Urea
-
Inert organic solvent (e.g., chlorobenzene, toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine and urea in a molar ratio of approximately 2:1.
-
Add an inert organic solvent to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product, this compound, is collected by filtration.
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The crude product is washed with a suitable solvent to remove any unreacted starting materials and byproducts.
-
The purified product is dried under vacuum.
Single Crystal Growth
Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent system.
Materials:
-
Purified this compound
-
Solvent (e.g., ethanol, methanol, or a mixture thereof)
Procedure:
-
Dissolve the purified this compound in a minimal amount of the chosen solvent or solvent mixture at an elevated temperature to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
Transfer the saturated solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment.
-
Colorless, prismatic crystals should form over a period of several days to weeks.
X-ray Data Collection and Structure Refinement
Data Collection: A suitable single crystal was mounted on a diffractometer. Data were collected at a controlled temperature using Mo Kα radiation (λ = 0.71073 Å).
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Structural Analysis and Molecular Interactions
The crystal structure of this compound reveals a planar molecular conformation. The dominant feature of the crystal packing is the formation of hydrogen-bonded tapes.[1][2] Unlike many other diaryl ureas which form a characteristic α-network of bifurcated N-H···O hydrogen bonds, the crystal packing in this compound is directed by N-H···N(pyridyl) hydrogen bonds.[1] This is attributed to the electron-withdrawing nature of the pyridyl rings, which reduces the hydrogen bond acceptor strength of the urea carbonyl oxygen.[1]
The intermolecular hydrogen bonding network is crucial in stabilizing the crystal lattice. The key hydrogen bond parameters are summarized in Table 2.
Table 2: Hydrogen Bond Geometry (Å, °)
| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |
| N–H···N(pyridyl) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| N–H···O(urea) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Note: Specific hydrogen bond distances and angles were not available in the provided search results. These would be extracted from the full CIF file.
Visualization of the Synthesis Workflow
The general workflow for the synthesis of this compound is depicted in the following diagram.
Caption: General synthesis workflow for this compound.
Signaling Pathways
Currently, there is no publicly available information detailing the involvement of this compound in specific biological signaling pathways. Its primary area of study has been within the context of crystal engineering and the formation of supramolecular structures.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of this compound, including its crystallographic data and the experimental protocols for its synthesis and crystallization. The analysis of its molecular interactions highlights the key role of N-H···N(pyridyl) hydrogen bonding in its solid-state assembly. This information is valuable for researchers working in the fields of supramolecular chemistry, crystal engineering, and materials science, and may serve as a foundation for the design of new functional materials.
References
Spectroscopic and Physicochemical Profile of 1,3-Di(pyridin-3-yl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Di(pyridin-3-yl)urea, also known as 3,3'-dipyridylurea or 3-dpu, is a heterocyclic organic compound with the molecular formula C₁₁H₁₀N₄O[1]. Its structure, featuring a central urea moiety flanked by two pyridin-3-yl groups, makes it a subject of interest in medicinal chemistry and materials science. The urea functional group is a well-established pharmacophore capable of forming strong hydrogen bonds, a key interaction in many biological systems. This document provides a technical overview of the spectroscopic properties of this compound, compiled from available data and analysis of analogous compounds. It includes detailed experimental protocols for spectroscopic analysis and a summary of its physicochemical properties.
Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 214.22 g/mol [1]. Its structure and computed properties are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₄O | PubChem[1] |
| Molecular Weight | 214.22 g/mol | PubChem[1] |
| IUPAC Name | 1,3-dipyridin-3-ylurea | PubChem[1] |
| CAS Number | 39642-60-9 | PubChem[1] |
| Canonical SMILES | C1=CC(=CN=C1)NC(=O)NC2=CN=CC=C2 | PubChem[1] |
| InChI Key | CJYIFBGXLCPMDQ-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Solid | - |
| Hydrogen Bond Donors | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[1] |
Synthesis
The synthesis of this compound is not explicitly detailed in the provided search results. However, a general and effective method for the synthesis of both symmetrical and unsymmetrical ureas involves the reaction of an amine with an isocyanate. For symmetrical ureas like this compound, a common approach is the reaction of the corresponding amine with a phosgene equivalent or via the Curtius rearrangement of an acyl azide. A plausible synthetic workflow is illustrated in the diagram below.
Caption: Plausible synthesis of this compound.
Spectroscopic Properties
While specific, experimentally-derived spectroscopic data for this compound were not available in the search results, the following sections provide predicted data based on the analysis of closely related analogs, such as other dipyridyl urea isomers and substituted pyridyl ureas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the two pyridine rings, as well as a signal for the N-H protons of the urea linkage.
¹³C NMR: The carbon NMR spectrum should exhibit resonances for the carbonyl carbon of the urea group and the carbons of the pyridine rings.
| Predicted ¹H NMR Data (DMSO-d₆, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~9.5 - 8.5 | br s |
| ~8.7 - 7.2 | m |
| Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~153 - 155 | C=O (Urea) |
| ~150 - 110 | Pyridyl-C |
Note: The chemical shifts are estimations based on data for analogous compounds and may vary in experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the urea and pyridine functional groups.
| Predicted IR Data (KBr, cm⁻¹) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 - 3200 | N-H stretching |
| ~1680 - 1640 | C=O stretching (Amide I) |
| ~1600 - 1550 | N-H bending (Amide II) & C=C/C=N stretching (pyridyl) |
| ~1400 - 1200 | C-N stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, likely recorded in a solvent such as ethanol or methanol, is expected to exhibit absorption bands corresponding to π → π* transitions within the pyridine rings.
| Predicted UV-Vis Data | |
| λmax (nm) | Assignment |
| ~230 - 280 | π → π* transitions |
Mass Spectrometry (MS)
Mass spectrometry should confirm the molecular weight of the compound. The exact mass can be used to determine the elemental composition.
| Predicted Mass Spectrometry Data | |
| m/z | Assignment |
| ~215.09 | [M+H]⁺ |
| ~214.08 | [M]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width appropriate for aromatic and amide protons (e.g., 0-12 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Use a spectral width appropriate for aromatic and carbonyl carbons (e.g., 0-170 ppm).
-
A sufficient number of scans and a suitable relaxation delay are crucial due to the longer relaxation times of quaternary carbons.
-
Process the data and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a dilute solution from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to record a baseline correction.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization for ESI.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Determine the accurate mass and compare it with the theoretical mass to confirm the elemental composition.
-
Caption: Workflow for spectroscopic characterization.
Potential Applications and Biological Activity
While direct biological activity data for this compound is limited in the searched literature, related diaryl urea compounds are known for their wide range of biological activities. For instance, some 1,3-diphenylurea derivatives appended with an aryl pyridine moiety have been investigated as potent inhibitors of c-MET and VEGFR-2, which are key receptors in cancer signaling pathways[2]. The pyridine-3-yl analogue was noted in this study, suggesting that compounds with this structural motif are of interest in the development of targeted cancer therapies[2]. Furthermore, the ability of this compound to act as a ligand in coordination chemistry allows for the synthesis of metal-organic frameworks and coordination polymers, which have potential applications in catalysis, gas storage, and materials science[3][4].
Safety Information
Specific safety data for this compound was not found. However, for the isomeric 1,3-di(pyridin-4-yl)urea, the following hazard statements are listed: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[5]. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. This compound | C11H10N4O | CID 819372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly[[μ-1,3-bis(pyridin-3-yl)urea]bis(μ4-succinato)dicopper(II)], a ribbon-like coordination polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly[[μ-1,3-bis(pyridin-3-yl)urea]bis(μ4-glutarato)dicopper(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 1,3-Di(pyridin-3-yl)urea
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of 1,3-Di(pyridin-3-yl)urea, a promising small molecule scaffold in modern drug discovery. Synthesizing current research on pyridyl ureas, this document details the primary biological targets, modulated signaling pathways, and cellular effects pertinent to researchers, scientists, and drug development professionals. While specific quantitative data for this compound is emerging, this guide draws upon extensive data from closely related analogs to elucidate its therapeutic potential, particularly in oncology and inflammatory diseases.
Core Mechanism of Action: A Focus on Kinase Inhibition
The principal mechanism of action for this compound and its analogs is the inhibition of protein kinases.[1] The central urea moiety is a critical structural feature, acting as a hydrogen bond donor and acceptor, which facilitates strong interactions with the hinge region of kinase active sites.[1][2] This interaction is fundamental to its inhibitory activity. Pyridyl urea compounds are often investigated as Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase, a mode of action that can confer greater selectivity.
The primary kinase targets identified for the pyridyl urea class of compounds include Apoptosis Signal-Regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the c-Met receptor tyrosine kinase.[1][3] Inhibition of these kinases disrupts downstream signaling cascades integral to cell proliferation, survival, and angiogenesis.[3][4]
Key Signaling Pathways Modulated by Pyridyl Ureas
Apoptosis Signal-Regulating Kinase 1 (ASK1) Pathway
ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key regulator of cellular responses to stress, such as reactive oxygen species (ROS) and inflammatory cytokines.[5][6] Upon activation, ASK1 initiates a signaling cascade by phosphorylating and activating downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[5][7] This signaling axis is implicated in promoting inflammation, apoptosis, and fibrosis.[5] Pyridyl urea derivatives have been shown to be potent inhibitors of ASK1, thereby mitigating these pathological processes.[6]
VEGFR-2 and c-Met Signaling Pathways
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8] The binding of its ligand, VEGF, triggers the autophosphorylation of the receptor and activates downstream signaling pathways, including the RAS-RAF-MEK-ERK cascade, promoting endothelial cell proliferation and survival.[9]
c-Met is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), also activates downstream pathways that promote cell proliferation, motility, and invasion.[10] The synergistic action of VEGFR-2 and c-Met signaling is a significant driver of tumor progression.[10] Dual inhibition of both VEGFR-2 and c-Met by pyridyl urea derivatives represents a promising anti-cancer strategy.[4][11]
Quantitative Data on Pyridyl Urea Derivatives
While specific IC50 values for this compound are not widely published, data from structurally similar compounds highlight the potency of this chemical class.
Table 1: In Vitro Inhibitory Activity of Pyridyl Urea Analogs against Target Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Novel Pyridin-2-yl Urea Derivative | ASK1 | 1.55 ± 0.27 | [6] |
| 1,3-Diphenylurea Appended Aryl Pyridine | c-Met | 18 | [11] |
| 1,3-Diphenylurea Appended Aryl Pyridine | VEGFR-2 | 24 | [11] |
| Aminopyrimidine Derivative | c-Met | 210 ± 30 | [4] |
| Aminopyrimidine Derivative | VEGFR-2 | 170 ± 55 | [4] |
Table 2: Anti-proliferative Activity of Pyridyl Urea Analogs in Cancer Cell Lines
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| Pyridine-urea Derivative | MCF-7 (Breast Cancer) | MTT | 4.50 | [12] |
| Pyridine-urea Derivative | HepG2 (Liver Cancer) | MTT | 5.5 | [12] |
| 1,3,4-Oxadiazole-Pyridine Hybrid | MCF-7 (Breast Cancer) | Not Specified | 0.5 | [13] |
| 1,3,4-Oxadiazole-Pyridine Hybrid | HepG2 (Liver Cancer) | Not Specified | 5.27 | [13] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced.[12]
-
Compound Preparation: Serially dilute the test compound (e.g., this compound) in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant human kinase (e.g., VEGFR-2), and a suitable substrate peptide in kinase buffer.[12]
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.
-
Detection: Stop the reaction and quantify the amount of ADP produced using a detection reagent (e.g., ADP-Glo™) and a luminometer.[12]
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.[12]
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in 96-well plates and allow them to attach overnight.[12]
-
Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[12]
-
MTT Addition: Add MTT reagent to each well and incubate to allow the formation of formazan crystals.[12]
-
Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[12]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[5]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][14]
-
Cell Treatment: Seed cells and treat with varying concentrations of the test compound and a vehicle control for the desired time period.[7]
-
Cell Harvesting: Harvest both adherent and floating cells.[14]
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).[3]
-
Incubation: Incubate at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[14]
Synthesis of this compound
The synthesis of symmetrical diaryl ureas such as this compound can be achieved through several established methods. A common approach involves the reaction of an aminopyridine with a phosgene equivalent to form an isocyanate intermediate, which then reacts with another equivalent of the aminopyridine.
A general procedure is as follows:
-
Isocyanate Formation: To a solution of 3-aminopyridine in an anhydrous solvent (e.g., toluene), add a phosgene equivalent such as triphosgene or diphosgene in the presence of a non-nucleophilic base (e.g., triethylamine).[2][5] The reaction is typically conducted under an inert atmosphere.
-
Urea Formation: The in situ generated 3-pyridyl isocyanate reacts with another molecule of 3-aminopyridine present in the reaction mixture to form this compound.[2]
-
Product Isolation and Purification: The product often precipitates from the reaction mixture and can be collected by filtration.[2] Further purification can be achieved by washing with a non-polar solvent and/or recrystallization.[2]
Conclusion
This compound is a versatile chemical scaffold with significant potential as a kinase inhibitor. Based on extensive research on analogous compounds, its mechanism of action is predicated on the inhibition of key kinases such as ASK1, VEGFR-2, and c-Met. This inhibition disrupts critical signaling pathways involved in cell stress, apoptosis, proliferation, and angiogenesis, making it a compelling candidate for further investigation in oncology and inflammatory disease research. The experimental protocols and data presented in this guide provide a robust framework for the continued evaluation and development of this compound and its derivatives as potential therapeutic agents.
References
- 1. This compound|CAS 39642-60-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Activity of 1,3-Di(pyridin-3-yl)urea and its Analogs
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of the in vitro biological activity of pyridyl ureas, with a focus on the structural scaffold 1,3-Di(pyridin-3-yl)urea. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs to delineate its potential as a kinase inhibitor. The central urea linkage flanked by pyridine rings serves as a versatile scaffold for designing therapeutic agents, particularly in oncology.[1] The urea functionality is a critical structural feature, acting as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets like protein kinases.[1][2] This guide covers the known biological targets, relevant signaling pathways, detailed experimental protocols for activity assessment, and quantitative data from key analogs.
Biological Activity and Potential Targets
This compound belongs to the diaryl urea class of compounds, which are widely investigated as protein kinase inhibitors.[3] The pyridyl urea motif is a recognized scaffold for targeting kinases crucial for cancer cell proliferation and survival.[1][4] Research indicates that derivatives and analogs are being developed as inhibitors for several key kinases in oncology and inflammatory diseases.
Potential and established targets for this compound class include:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-MET, which are critical for tumor angiogenesis and metastasis.[2][5]
-
MAPK Pathway Kinases: Including RAF-1 and Apoptosis signal-regulating kinase 1 (ASK1), key regulators in stress and proliferation pathways.[2][3]
-
Other Kinases: Such as FMS-like tyrosine kinase 3 (FLT3), which is often overexpressed in acute leukemia.[6]
The central urea moiety is vital for the mechanism of action, typically forming key hydrogen bonds within the ATP-binding pocket of the target kinase.[2]
Quantitative Activity of Related Pyridyl Urea Analogs
| Compound Class/Derivative | Target Kinase / Cell Line | IC50 Value | Assay Type |
| Diaryl Urea Derivative (Compound 2n )[5] | c-MET | 18 nM | Kinase Inhibition Assay |
| Diaryl Urea Derivative (Compound 2n )[5] | VEGFR-2 | 24 nM | Kinase Inhibition Assay |
| Diaryl Urea Derivative (Compound 2f )[5] | c-MET | 24 nM | Kinase Inhibition Assay |
| Diaryl Urea Derivative (Compound 2f )[5] | VEGFR-2 | 35 nM | Kinase Inhibition Assay |
| Diaryl Urea Derivative (Compound 2d )[5] | c-MET | 65 nM | Kinase Inhibition Assay |
| Pyridin-2-yl Urea Derivative (Compound 2 )[7] | ASK1 | 1.55 ± 0.27 nM | In Vitro Bioassay |
| Diaryl Urea Derivative (Compound 16b )[6] | FLT3-ITD | 5.60 nM | Kinase Inhibition Assay |
| Diaryl Urea Derivative (Compound 16b )[6] | MV4-11 Cell Line | 0.176 nM | Antiproliferative Assay |
| Sorafenib (Standard Urea-based Inhibitor)[3][4] | RAF-1 | 6 nM | In Vitro Kinase Assay |
| Sorafenib (Standard Urea-based Inhibitor)[4] | VEGFR-2 | 90 nM | In Vitro Kinase Assay |
Signaling Pathways
Pyridyl ureas primarily function by interrupting intracellular signaling cascades essential for cell growth and survival. The most relevant pathways are those driven by receptor tyrosine kinases like VEGFR-2. Inhibition of VEGFR-2 blocks the downstream activation of the MAPK/ERK pathway, thereby reducing proliferation and angiogenesis.
Experimental Protocols
Detailed methodologies are critical for the validation and reproduction of in vitro findings.[4] The following are standard protocols for assessing the activity of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of a specific kinase.[4]
A. Reagents and Materials:
-
Recombinant human kinase domain (e.g., VEGFR-2)
-
ATP (Adenosine triphosphate)
-
Kinase-specific substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer solution
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
B. Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations for dose-response analysis.[4]
-
Assay Plate Setup: Add the diluted compound to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Add the kinase enzyme (VEGFR-2) and the substrate peptide to the wells and allow for a brief pre-incubation period.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells.[4]
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding the detection reagent, which simultaneously quenches the kinase activity and begins the process of quantifying ADP production.[4]
-
Signal Detection: Measure the amount of ADP produced, typically via a luminescent signal, using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the dose-response data and fit to a sigmoidal curve to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.[4]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with a test compound.[1][4]
A. Reagents and Materials:
-
Appropriate cell culture media (e.g., DMEM) with fetal bovine serum and antibiotics
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
B. Procedure:
-
Cell Seeding: Plate the cancer cells in 96-well plates at a predetermined density and allow them to adhere and grow overnight.[1][4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[1][4]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][4]
-
Crystal Solubilization: Remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Determine the IC50 value by plotting viability against compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 39642-60-9 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of diaryl urea derivatives as FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Physicochemical Properties of 1,3-Di(pyridin-3-yl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Di(pyridin-3-yl)urea is a symmetrical urea derivative incorporating two pyridin-3-yl moieties. The urea functional group is a significant pharmacophore in medicinal chemistry, recognized for its capacity to form robust hydrogen bonds with biological targets. Similarly, the pyridine ring is a common feature in numerous pharmaceuticals, valued for its diverse chemical reactivity and ability to participate in various intermolecular interactions. The combination of these structural features suggests potential biological activity, particularly in areas like coordination chemistry and as a scaffold for kinase inhibitors. This document provides a comprehensive overview of its known physicochemical properties, experimental protocols, and potential biological relevance based on available data.
Physicochemical Properties
The chemical and physical properties of this compound are summarized below. While experimental data for some properties are limited, information from public chemical databases and analogous compounds provides valuable insights.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₄O | PubChem[1] |
| Molecular Weight | 214.22 g/mol | PubChem[1] |
| Appearance | White Solid | BOC Sciences (for isomer)[] |
| Melting Point | Not available. (Isomer 1,3-di(pyridin-4-yl)urea: 187-188°C) | Anax Laboratories[3] |
| Boiling Point | Not available. (Isomer 1,3-di(pyridin-2-yl)urea: 299.3°C at 760 mmHg) | MySkinRecipes[4] |
| Density | Not available. (Isomer 1,3-di(pyridin-2-yl)urea: 1.37 g/cm³) | MySkinRecipes[4] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents like DMSO.[5] | Cayman Chemical, Solubility of Things |
Computed and Spectroscopic Properties
| Property | Value / Description | Source |
| IUPAC Name | 1,3-dipyridin-3-ylurea | PubChem[1] |
| SMILES | C1=CC(=CN=C1)NC(=O)NC2=CN=CC=C2 | PubChem[1] |
| InChIKey | CJYIFBGXLCPMDQ-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.5 ppm) and broad signals for N-H protons (δ 8.5-10.0 ppm). | Benchchem (Predicted)[6] |
| ¹³C NMR | Expected resonance for the urea carbonyl carbon around δ 153-155 ppm and aromatic carbons at δ 110-150 ppm. | Benchchem (Predicted)[6] |
| IR Spectroscopy | Expected strong C=O stretch around 1640-1680 cm⁻¹ and N-H stretching between 3200-3400 cm⁻¹. | Benchchem (Predicted)[6] |
Experimental Protocols
Synthesis Protocol
Materials:
-
3-Aminopyridine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or another suitable solvent)
Procedure:
-
Dissolve 3-aminopyridine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of triphosgene in anhydrous dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Crystallization for X-ray Diffraction
This compound has been used as a ligand in the synthesis of coordination polymers. The following protocol describes the crystallization of a copper-based polymer incorporating the title compound, which confirms its use as a stable ligand.[7]
Materials:
-
Cu(NO₃)₂·2.5H₂O (0.37 mmol)
-
Glutaric acid (0.37 mmol)
-
This compound (0.37 mmol)
-
1.0 M NaOH solution (0.75 ml)
-
Distilled water (10 ml)
-
Teflon-lined acid digestion bomb
Procedure:
-
Combine Cu(NO₃)₂·2.5H₂O, glutaric acid, this compound, and the NaOH solution in 10 ml of distilled H₂O within a Teflon-lined acid digestion bomb.[7]
-
Seal the bomb and heat it in an oven at 373 K (100 °C) for 24 hours.[7]
-
Cool the vessel slowly to 273 K (0 °C).[7]
-
Collect the resulting green crystals of the coordination complex.[7]
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Potential Signaling Pathway Inhibition
While direct biological signaling data for this compound is scarce, structurally related 1,3-diphenylurea derivatives appended with aryl pyridine have shown potent dual inhibitory activity against c-MET and VEGFR-2, key receptors in cancer cell proliferation and angiogenesis.[8] The diagram below illustrates this potential mechanism of action.
Caption: Potential inhibition of c-MET and VEGFR-2 signaling pathways by pyridyl-urea compounds.
Conclusion
This compound is a compound with well-defined core physicochemical properties, though some specific experimental values like melting point and solubility require further investigation. Its primary documented application is as a versatile ligand in the construction of coordination polymers.[7] Based on the demonstrated biological activity of structurally similar molecules, it stands as a promising scaffold for the development of novel therapeutics, particularly as kinase inhibitors targeting pathways such as c-MET and VEGFR-2.[8] The provided protocols offer a foundation for its synthesis and crystallization, enabling further research into its properties and potential applications in drug discovery and materials science.
References
- 1. This compound | C11H10N4O | CID 819372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. anaxlab.com [anaxlab.com]
- 4. 1,3-Di(pyridin-2-yl)urea [myskinrecipes.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Poly[[μ-1,3-bis(pyridin-3-yl)urea]bis(μ4-glutarato)dicopper(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Evaluation of 1,3-Di(pyridin-3-yl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridyl ureas are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development.[1] Their structural framework, featuring a central urea linkage flanked by pyridine rings, provides a versatile scaffold for designing novel therapeutic agents.[1] These compounds are recognized for their engagement in various biological pathways, showing potential as kinase inhibitors and anticancer agents.[1][2] This guide focuses on 1,3-Di(pyridin-3-yl)urea (CAS Number: 39642-60-9), a representative member of this class.[1][3] While extensive biological data for this specific molecule is not widely published, this document outlines a comprehensive framework for its preliminary biological evaluation, drawing upon data from structurally related analogues to inform potential mechanisms of action and experimental design.[4] The urea functionality is a critical structural feature, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets like protein kinases.[1][2][3]
Physicochemical and Structural Data
The biological activity of a compound is intrinsically linked to its physicochemical properties. This compound is a symmetrical molecule featuring a urea core substituted with two pyridin-3-yl rings.[3] This structure is a versatile building block in medicinal chemistry.[3] The nitrogen atoms in the pyridine rings and the urea moiety can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with enzyme active sites.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 39642-60-9 | [3][5] |
| Molecular Formula | C₁₁H₁₀N₄O | [3][5] |
| Molecular Weight | 214.22 g/mol | [3][5] |
| General Description | Solid at room temperature, soluble in polar organic solvents. | [1] |
| Key Structural Feature | The urea moiety acts as a hydrogen bond donor and acceptor. | [1][3] |
Anticipated Biological Activity Based on Analogues
Based on the performance of structurally similar pyridyl urea derivatives, this compound is hypothesized to exhibit inhibitory activity against key protein kinases involved in oncogenesis and inflammatory diseases.[1][3]
Kinase Inhibition
Pyridyl urea derivatives are known to target protein kinases critical for cancer cell proliferation and survival.[1][4] Key potential targets include VEGFR-2, c-MET, and Apoptosis signal-regulating kinase 1 (ASK1).[3][4][6] The urea group is often essential for forming hydrogen bonds within the kinase active site.[2][3] For instance, certain 1,3-diphenylurea derivatives appended with aryl pyridine have shown potent dual inhibition of VEGFR-2 and c-MET.[6]
Table 2: Kinase Inhibitory Activity of Structurally Related Pyridyl Urea Compounds Note: Data for this compound is not publicly available. This table presents data from related compounds to provide a reference for potential activity.
| Compound Class | Target Kinase | IC₅₀ | Source |
| Aryl Pyridine Phenylurea (APPU2n) | c-MET | 18 nM | [6] |
| Aryl Pyridine Phenylurea (APPU2n) | VEGFR-2 | 24 nM | [6] |
| Aryl Pyridine Phenylurea (APPU2f) | c-MET | 24 nM | [6] |
| Aryl Pyridine Phenylurea (APPU2f) | VEGFR-2 | 35 nM | [6] |
| Sorafenib (Reference) | RAF-1 | 6 nM | [7] |
| Sorafenib (Reference) | VEGFR-2 | 90 nM | [7] |
| Selonsertib (Reference) | ASK1 | 1.55 ± 0.27 nM | [7] |
Antiproliferative and Cytotoxic Activity
The downstream effect of kinase inhibition is frequently a reduction in cancer cell proliferation.[7] Numerous studies have demonstrated the efficacy of pyridine-urea derivatives against various cancer cell lines, particularly breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells.[1][6][8] The antiproliferative activity is often dose-dependent.[1]
Table 3: In Vitro Antiproliferative Activity of Structurally Related Pyridyl Urea Compounds Note: This table illustrates the cytotoxic potential of the compound class against various human cancer cell lines.
| Compound Class/Derivative | Cell Line | IC₅₀ (µM) | Source |
| Aryl Pyridine Phenylurea (APPU2n) | MCF-7 (Breast) | 0.76 µM | [6] |
| Aryl Pyridine Phenylurea (APPU2n) | PC-3 (Prostate) | 1.85 µM | [6] |
| Pyridine-Urea (Compound 8e) | MCF-7 (Breast) | 0.22 µM (48h) | [9] |
| Pyridine-Urea (Compound 8n) | MCF-7 (Breast) | 1.88 µM (48h) | [9] |
| Pyridyl-Thiophenyl-Urea (Compound 7i) | A549 (Lung) | 1.53 ± 0.46 µM | [8] |
| Pyridyl-Thiophenyl-Urea (Compound 7i) | HCT-116 (Colorectal) | 1.11 ± 0.34 µM | [8] |
| Cabozantinib (Reference) | MCF-7 (Breast) | 1.06 µM | [6] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 1.93 µM | [9] |
Hypothesized Signaling Pathway
The anticancer activity of pyridyl ureas often stems from their ability to inhibit protein kinases that are crucial for tumor growth and survival.[4] Inhibition of receptor tyrosine kinases like VEGFR-2 or c-MET can disrupt downstream signaling cascades, such as the RAS/RAF/MEK/ERK pathway, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 39642-60-9 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C11H10N4O | CID 819372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Understanding the Binding Affinity of 1,3-Di(pyridin-3-yl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,3-Di(pyridin-3-yl)urea is a symmetrical diaryl urea compound featuring a central urea moiety flanked by two pyridin-3-yl rings. The urea functional group is a well-established pharmacophore known for its ability to form strong hydrogen bonds with biological targets, while the pyridine rings provide opportunities for additional molecular interactions and can be modified to fine-tune physicochemical properties.[1] Pyridyl ureas have emerged as a promising class of compounds in oncology and other therapeutic areas, often functioning as inhibitors of protein kinases.[1]
The binding affinity of a small molecule to its biological target is a critical parameter in drug discovery, directly influencing its potency and efficacy. This guide explores the potential binding targets of this compound based on studies of analogous compounds and provides the methodologies to quantitatively assess these interactions.
Potential Biological Targets and Binding Interactions
Research on pyridyl urea derivatives suggests that they primarily target protein kinases, which are key regulators of cellular signaling pathways.[2] The urea core is crucial for forming key hydrogen bonds within the kinase active site.[2] Based on the activity of analogous compounds, the following protein kinases are potential targets for this compound:
-
Apoptosis signal-regulating kinase 1 (ASK1): A key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in cellular responses to stress, inflammation, and apoptosis.[2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[2]
-
Mesenchymal-epithelial transition factor (c-MET): A receptor tyrosine kinase implicated in tumor cell proliferation, angiogenesis, and metastasis.[2]
The binding of diaryl ureas to protein kinases typically involves the formation of hydrogen bonds between the urea moiety and amino acid residues in the kinase hinge region. The pyridyl rings can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, within the ATP-binding pocket.[3]
Quantitative Binding Affinity Data (Analog Compounds)
While specific binding affinity data (Kd values) for this compound are not available in the reviewed literature, the inhibitory activity (IC50 values) of structurally related pyridyl urea compounds against various cancer cell lines and kinases provide an indication of their potential binding potency. It is important to note that IC50 values are a measure of functional inhibition and not a direct measure of binding affinity.
| Compound Class | Target/Cell Line | IC50 Value (µM) | Reference |
| Pyridine-urea derivatives | MCF-7 (Breast Cancer) | 0.11 - 5.14 | Not explicitly cited |
| 1,3-diphenylurea appended aryl pyridine derivatives | c-MET | 0.018 - 0.170 | [4] |
| 1,3-diphenylurea appended aryl pyridine derivatives | VEGFR-2 | 0.024 - 0.320 | [4] |
| Pyridin-2-yl urea derivatives | ASK1 | 0.00155 - 0.04527 | [5] |
Experimental Protocols for Binding Affinity Determination
To quantitatively determine the binding affinity of this compound to its potential protein targets, several biophysical techniques can be employed. The following sections provide detailed methodologies for two of the most common and robust methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Workflow:
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Methodology:
-
Reagent Preparation:
-
Express and purify the target protein kinase to >95% purity.
-
Prepare a suitable buffer solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The buffer should be identical for both the protein and the ligand to minimize heats of dilution.
-
Prepare a stock solution of this compound in 100% DMSO and then dilute it into the assay buffer to the final desired concentration. The final DMSO concentration should be matched in the protein solution.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.
-
Load the protein solution (e.g., 20 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (e.g., 200 µM) into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Initiate the titration, which consists of a series of small injections of the ligand into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that measures the binding of an analyte (this compound) to a ligand (target protein) immobilized on a sensor chip in real-time. It provides kinetic information, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Experimental Workflow:
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Methodology:
-
Immobilization of the Target Protein:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active esters using ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the compound over the immobilized protein surface and the reference cell.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the association phase, inject the running buffer to monitor the dissociation of the compound from the protein.
-
After each binding cycle, regenerate the sensor surface using a solution that removes the bound analyte without denaturing the immobilized protein (e.g., a low pH buffer or a high salt concentration).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.
-
This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Signaling Pathway Context
This compound and its analogs are hypothesized to exert their biological effects by inhibiting protein kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for interpreting binding affinity data and elucidating the compound's mechanism of action.
Simplified Kinase Signaling Pathway:
Caption: Simplified overview of kinase signaling pathways potentially targeted by this compound.
Conclusion
This compound represents a molecule of significant interest for its potential as a kinase inhibitor. While direct quantitative data on its binding affinity is currently lacking in publicly available literature, the information on analogous compounds strongly suggests that it may interact with key protein kinases such as ASK1, VEGFR-2, and c-MET. This technical guide provides researchers with a foundational understanding of the potential binding characteristics of this compound and detailed, actionable protocols for determining its binding affinity and kinetic parameters using state-of-the-art biophysical techniques. The experimental data generated from these methods will be crucial for elucidating the precise mechanism of action of this compound and for guiding future drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 39642-60-9 [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Homology Modeling of 1,3-Di(pyridin-3-yl)urea Targets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Di(pyridin-3-yl)urea is a diaryl urea compound of significant interest in medicinal chemistry. The diaryl urea scaffold is a privileged structure in the design of kinase inhibitors, owing to the ability of the urea moiety to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases. While specific therapeutic targets of this compound are not extensively documented in publicly available literature, its structural analogs have shown inhibitory activity against several kinases implicated in oncology and inflammatory diseases. This technical guide explores the potential protein targets of this compound, with a focus on Apoptosis Signal-regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met, and provides a comprehensive overview of the application of homology modeling in studying these interactions.
Potential Protein Targets of this compound
Based on the known activities of structurally related pyridinyl urea compounds, the following protein kinases are considered potential targets for this compound:
-
Apoptosis Signal-regulating Kinase 1 (ASK1): A key component of the mitogen-activated protein kinase (MAPK) signaling cascade, ASK1 is involved in stress-responsive pathways related to inflammation, fibrosis, and cancer.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.
-
c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase that, when aberrantly activated, can drive tumor growth, metastasis, and invasion.[2]
Quantitative Data on Target Inhibition
As of the latest available data, specific quantitative metrics for the binding of this compound to its potential protein targets are not publicly available. However, for context and comparative purposes, the following table summarizes the inhibitory activities of other diaryl urea derivatives against these kinases.
| Compound Class | Target Kinase | Metric | Value | Reference |
| Diaryl Urea Derivatives | VEGFR-2 | IC50 | 0.035 - 90 nM | [3] |
| Diaryl Urea Derivatives | c-Met | IC50 | 18 - 170 nM | [4][5] |
| Pyridin-2-yl Urea Derivatives | ASK1 | IC50 | 1.55 ± 0.27 nM | [6] |
| This compound | ASK1 | IC50 | Data not available | |
| This compound | VEGFR-2 | IC50 | Data not available | |
| This compound | c-Met | IC50 | Data not available |
Homology Modeling Workflow for Target-Ligand Interaction Studies
In the absence of experimentally determined crystal structures of the target kinases in complex with this compound, homology modeling provides a powerful computational approach to predict their three-dimensional interactions.[7] A typical workflow is as follows:
A typical workflow for homology modeling and subsequent molecular docking studies.
Signaling Pathways of Potential Targets
Understanding the signaling pathways in which the potential targets are involved is crucial for elucidating the mechanism of action of this compound.
ASK1 Signaling Pathway
ASK1 is a key upstream kinase in the p38 and JNK signaling cascades, which are activated in response to cellular stress.[8][9][10][11]
References
- 1. This compound|CAS 39642-60-9 [benchchem.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. avys.omu.edu.tr [avys.omu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 1,3-Di(pyridin-3-yl)urea
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 1,3-Di(pyridin-3-yl)urea, a compound of interest in medicinal chemistry and materials science. The presented methodology is based on established synthetic strategies for diaryl ureas, employing triphosgene as a key reagent.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for the identification and characterization of the synthesized compound.
| Property | Value | Reference |
| CAS Number | 39642-60-9 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₄O | [1][2] |
| Molecular Weight | 214.22 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | Not explicitly stated, typically a solid at room temperature | [3] |
| Solubility | Soluble in polar organic solvents | [3] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 3-aminopyridine using triphosgene as a phosgene equivalent. Triphosgene is a safer, crystalline alternative to the highly toxic phosgene gas.[4]
Materials:
-
3-Aminopyridine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexanes
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere, dissolve 3-aminopyridine (2.0 equivalents) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA) or pyridine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous DCM. Slowly add this solution to the stirred 3-aminopyridine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution to neutralize any unreacted phosgene or HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product often precipitates out of the reaction mixture or upon concentration.[3] The solid can be collected by filtration and washed with a non-polar solvent like hexanes to remove impurities.[3] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Safety Precautions:
-
Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood.[4][5] It is a source of phosgene, which is highly toxic.
-
3-Aminopyridine is a hygroscopic and toxic solid.[6]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C11H10N4O | CID 819372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 1,3-Di(pyridin-3-yl)urea in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Di(pyridin-3-yl)urea belongs to the diaryl urea class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its versatile biological activities.[1] The central urea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the pyridine rings contribute to the compound's physicochemical properties.[2] Structurally similar pyridinyl ureas have demonstrated potential as inhibitors of various protein kinases, which are critical regulators of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them important therapeutic targets.[4] This document provides detailed application notes and protocols for the use of this compound as a potential kinase inhibitor in research settings.
Postulated Mechanism of Action
The primary mechanism of action for many diaryl urea compounds involves the competitive inhibition of protein kinases at the ATP-binding site.[5] The urea functional group is crucial for forming key hydrogen bonds with amino acid residues in the kinase active site.[3] Based on the activity of analogous compounds, this compound is a promising candidate for screening against a variety of protein kinases involved in critical cell signaling pathways.[1] Potential kinase targets for compounds with this scaffold include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Apoptosis signal-regulating kinase 1 (ASK1), which are implicated in angiogenesis and stress-response pathways, respectively.[1][3]
Data Presentation: Kinase Inhibitory Activity of Analogous Pyridinyl Urea Compounds
While specific IC50 values for this compound are not widely available in public literature, the following table summarizes the inhibitory activity of structurally related compounds against various kinases to provide a benchmark for its potential efficacy.
| Compound Class | Target Kinase | IC50 (nM) | Assay Type |
| Pyridin-2-yl urea derivative | ASK1 | 1.55 ± 0.27 | In vitro bioassay[6] |
| Pyridin-2-yl urea derivative | ASK1 | 2.92 ± 0.28 | In vitro bioassay[6] |
| Pyridin-2-yl urea derivative | ASK1 | 45.27 ± 4.82 | In vitro bioassay[6] |
| Pyridine-urea derivative | VEGFR-2 | 3930 ± 730 | In vitro kinase assay[7] |
| 1,3-diphenylurea appended aryl pyridine | VEGFR-2 | 24 | In vitro kinase assay[8] |
| 1,3-diphenylurea appended aryl pyridine | c-MET | 18 | In vitro kinase assay[8] |
| Sorafenib (Standard) | VEGFR-2 | 90 ± 10 | In vitro kinase assay[5] |
| Selonsertib (Standard) | ASK1 | 1.55 ± 0.27 | In vitro bioassay[5] |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the potential mechanism of action and the experimental procedures, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for assessing the kinase inhibitory activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol describes a luminescent-based assay to quantify the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a common example.[5]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a concentration gradient. A typical starting concentration in the assay might be 100 µM.
-
Assay Plate Preparation: Add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a solution of VEGFR-2 enzyme and the substrate peptide in kinase buffer. Add 5 µL of this solution to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Allow the reaction to proceed for 60 minutes at a controlled temperature (e.g., 30°C).
-
Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This typically involves a 40-minute incubation.
-
ATP Detection: Add the Kinase Detection Reagent and incubate for another 30 minutes to measure the remaining ATP.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is inversely correlated with kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[5]
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic effects of the compound.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound (prepared by diluting the DMSO stock in culture medium). Include a vehicle control (medium with the same percentage of DMSO). The final DMSO concentration should typically be below 0.5%.
-
Incubation: Incubate the treated cells for a specified duration (e.g., 48 or 72 hours).[5]
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curves.[2]
Disclaimer
This document provides guidance based on the known properties of the diaryl urea chemical class. The specific activity and optimal experimental conditions for this compound may vary and should be determined empirically. The provided protocols are intended for research purposes only.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|CAS 39642-60-9 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,3-Di(pyridin-3-yl)urea in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Di(pyridin-3-yl)urea is a chemical compound belonging to the pyridyl urea class, a group of molecules that has garnered significant interest in medicinal chemistry and oncology research.[1] While direct experimental data on the application of this compound in cancer cell lines is limited in publicly available literature, the broader class of pyridine-urea derivatives has demonstrated considerable potential as anticancer agents.[2] These compounds often function as inhibitors of key protein kinases that are critical for the proliferation and survival of cancer cells.[2][3]
This document provides a detailed overview of the potential applications, hypothesized mechanisms of action, and experimental protocols for evaluating the anticancer efficacy of this compound, drawing upon data from structurally related and well-studied analogues. The provided protocols offer a robust framework for researchers to investigate the therapeutic potential of this specific compound.
Hypothesized Mechanism of Action
Based on studies of analogous pyridine-urea compounds, this compound is postulated to exert its anticancer effects through the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[4][5] These RTKs are often overexpressed in various cancers and play a crucial role in tumor angiogenesis, cell survival, and metastasis.[4] The central urea moiety of the compound is critical for forming key hydrogen bonds within the active site of these kinases.[3] Inhibition of VEGFR-2 and c-Met can disrupt downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[2][4]
Caption: Hypothesized signaling pathway of this compound.
Quantitative Data from Analogous Compounds
The following tables summarize the in vitro efficacy of structurally related pyridine-urea derivatives against various cancer cell lines. This data provides a benchmark for the potential activity of this compound.
Table 1: Cytotoxicity of 1,3-Diphenylurea Appended Aryl Pyridine Derivatives
| Compound | Target Kinase IC50 (nM) | Cytotoxicity IC50 (µM) |
| c-MET | VEGFR-2 | |
| 2d | 65 | 310 |
| 2f | 24 | 35 |
| 2j | 150 | 290 |
| 2k | 170 | 320 |
| 2n | 18 | 24 |
| Cabozantinib (Reference) | - | - |
| Data sourced from a study on dual c-MET and VEGFR-2 inhibitors.[4] |
Table 2: Anti-proliferative Activity of Pyridine-Ureas (8a-n series) against MCF-7 Breast Cancer Cell Line
| Compound | IC50 (µM) - 48h | IC50 (µM) - 72h |
| 8a | 3.03 ± 0.22 | 2.83 ± 0.25 |
| 8b | 5.66 ± 0.45 | 4.13 ± 0.38 |
| 8e | 0.22 ± 0.01 | 0.11 ± 0.01 |
| 8n | 1.88 ± 0.11 | 0.80 ± 0.05 |
| Doxorubicin (Reference) | 1.93 ± 0.13 | - |
| Data represents a selection from a broader study on pyridine-ureas as potential anticancer agents.[5][6] |
Experimental Protocols
The following are detailed protocols for assessing the anticancer properties of this compound in vitro.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.[1]
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.[2]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells from each treatment.[2]
-
Cell Washing: Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Caption: Workflow for apoptosis analysis via flow cytometry.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound as described in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Cell Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
While further investigation is required to elucidate the specific anticancer activities of this compound, the information available for analogous compounds suggests its potential as a kinase inhibitor. The protocols and data presented here provide a comprehensive framework for researchers to systematically evaluate its efficacy against various cancer cell lines, explore its mechanism of action, and contribute valuable data to the field of oncology drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|CAS 39642-60-9 [benchchem.com]
- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols for Testing the Efficacy of 1,3-Di(pyridin-3-yl)urea
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of 1,3-Di(pyridin-3-yl)urea. The protocols outlined below offer a detailed, step-by-step guide for in vitro and in vivo studies, focusing on a hypothesized mechanism of action as a kinase inhibitor within the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival often dysregulated in cancer.
Compound Information
-
Compound Name: this compound
-
Synonyms: N,N'-di(pyridin-3-yl)urea
-
Molecular Formula: C₁₁H₁₀N₄O
-
Molecular Weight: 214.22 g/mol
-
Chemical Structure:
-
Hypothesized Mechanism of Action: Inhibition of protein kinases within the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a key pathway in cancer cell proliferation and survival. The urea moiety and pyridine rings are common features in many kinase inhibitors.
Experimental Protocols
2.1.1. Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the direct inhibitory effect of this compound on key kinases in the RAS-RAF-MEK-ERK pathway (e.g., BRAF, MEK1).
-
Materials:
-
Recombinant human kinases (e.g., BRAF, MEK1)
-
Kinase-specific substrates (e.g., recombinant ERK2 for MEK1)
-
ATP (Adenosine triphosphate)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
Phospho-specific antibodies for detection
-
Microplate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant kinase and its specific substrate.
-
Add the diluted compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., ELISA with a phospho-specific antibody or a luminescence-based assay).
-
Measure the signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
2.1.2. Cell Viability Assay (Cell-Based Assay)
-
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines with known mutations in the RAS-RAF-MEK-ERK pathway (e.g., A375 - BRAF V600E mutant melanoma; HT-29 - BRAF V600E mutant colorectal cancer)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
-
-
Protocol:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with the diluted compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
-
2.1.3. Western Blot Analysis of Pathway Modulation
-
Objective: To confirm the on-target effect of this compound by measuring the phosphorylation status of key downstream proteins in the RAS-RAF-MEK-ERK pathway.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK, anti-phospho-ERK, anti-total-MEK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on the phosphorylation of MEK and ERK.
-
2.2.1. Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., A375)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously implant the cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Data Presentation
Table 1: In Vitro Kinase Inhibition
| Kinase Target | This compound IC₅₀ (nM) |
|---|---|
| BRAF | Insert Value |
| MEK1 | Insert Value |
Table 2: In Vitro Cell Viability
| Cell Line | Genotype | This compound GI₅₀ (µM) |
|---|---|---|
| A375 | BRAF V600E | Insert Value |
| HT-29 | BRAF V600E | Insert Value |
Table 3: In Vivo Anti-Tumor Efficacy
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | Insert Value | - |
| this compound | e.g., 50 mg/kg, daily | Insert Value | Insert Value |
Visualizations
Caption: Hypothesized inhibition of the RAS-RAF-MEK-ERK pathway by this compound.
Caption: Workflow for the in vitro assessment of this compound.
Caption: Workflow for the in vivo xenograft study of this compound.
Application Notes: 1,3-Di(pyridin-3-yl)urea and its Analogs as Tools for Studying Signaling Pathways
Introduction
1,3-Di(pyridin-3-yl)urea and its structural analogs represent a versatile class of small molecules widely employed in biomedical research and drug discovery, particularly as inhibitors of protein kinases.[1] The core urea structure acts as a rigid scaffold that can form critical hydrogen bonds with the hinge region of kinase active sites, while the pyridine rings can be modified to enhance potency, selectivity, and pharmacokinetic properties.[2][3] These compounds have proven instrumental in dissecting the roles of various signaling pathways implicated in cancer and inflammatory diseases.[4] This document provides an overview of the application of this compound class, quantitative data for key analogs, and detailed protocols for their study.
Mechanism of Action
The primary mechanism of action for di(pyridin-yl)urea derivatives is the competitive inhibition of ATP binding to the catalytic domain of protein kinases.[4] This inhibition blocks the transfer of a phosphate group from ATP to substrate proteins, thereby interrupting the downstream signaling cascade. Key kinase targets for this class of compounds include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-MET), and Apoptosis Signal-regulating Kinase 1 (ASK1).[2][4][5] By targeting these kinases, researchers can modulate critical cellular processes such as angiogenesis, cell proliferation, and stress responses.
Data Presentation
While specific quantitative data for the parent compound, this compound, is limited in publicly available literature, numerous derivatives have been synthesized and evaluated. The following tables summarize the inhibitory activities of key analogs, providing a baseline for understanding the potential of this chemical scaffold.
Table 1: In Vitro Kinase Inhibition Data for Di(pyridin-yl)urea Analogs
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Compound 2n (Aryl Pyridine Derivative) | c-MET | 18 | Not Specified |
| VEGFR-2 | 24 | Not Specified | |
| Compound 2f (Aryl Pyridine Derivative) | c-MET | 24 | Not Specified |
| VEGFR-2 | 35 | Not Specified | |
| Compound 2d (Aryl Pyridine Derivative) | c-MET | 65 | Not Specified |
| VEGFR-2 | 310 | Not Specified | |
| Compound 8e (Pyridine-Urea Derivative) | VEGFR-2 | 3930 ± 730 | Not Specified |
| Compound 8b (Pyridine-Urea Derivative) | VEGFR-2 | 5000 ± 1910 | Not Specified |
| Compound 2 (Pyridin-2-yl Urea Derivative) | ASK1 | 1.55 ± 0.27 | In Vitro Bioassay |
| Compound 6 (Pyridin-2-yl Urea Derivative) | ASK1 | 2.92 ± 0.28 | In Vitro Bioassay |
| Compound 4 (Pyridin-2-yl Urea Derivative) | ASK1 | 45.27 ± 4.82 | In Vitro Bioassay |
Data compiled from multiple sources.[5][6][7]
Table 2: Anti-proliferative Activity of Di(pyridin-yl)urea Analogs
| Compound ID | Cell Line | IC50 (µM) | Incubation Time |
| Compound 8e | MCF-7 | 0.22 | 48h |
| MCF-7 | 0.11 | 72h | |
| Compound 8n | MCF-7 | 1.88 | 48h |
| MCF-7 | 0.80 | 72h | |
| Compound 2n | MCF-7 | 0.76 - 21.5 | Not Specified |
| PC-3 | 1.85 - 3.42 | Not Specified | |
| Compound 2f | MCF-7 | 0.76 - 21.5 | Not Specified |
| PC-3 | 1.85 - 3.42 | Not Specified | |
| Compound 2d | MCF-7 | 0.76 - 21.5 | Not Specified |
| PC-3 | 1.85 - 3.42 | Not Specified |
Data compiled from multiple sources.[5][6]
Signaling Pathways and Visualization
The following diagrams illustrate the signaling pathways commonly targeted by this compound and its analogs.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound and its analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, c-MET, ASK1)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound analog (test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of 1:3 serial dilutions of the test inhibitor in kinase buffer containing 5% DMSO. The final concentration should be 10-fold higher than the desired final assay concentration.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final volume will be 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the "blank" (no kinase) reading from all other readings. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of a test compound on the metabolic activity of cultured cells, which is an indicator of cell viability.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Determining the Potency of 1,3-Di(pyridin-3-yl)urea: Application Notes and Protocols for IC50 Measurement
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the half-maximal inhibitory concentration (IC50) of 1,3-Di(pyridin-3-yl)urea, a compound of interest in medicinal chemistry, particularly as a potential kinase inhibitor. The following sections outline the primary techniques, including in vitro kinase inhibition assays and cell-based proliferation assays, to characterize the inhibitory activity of this compound.
Introduction
This compound belongs to a class of diaryl urea compounds that have been investigated as inhibitors of various protein kinases.[1] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions.[2][3] Therefore, determining the IC50 value of this compound against specific kinases and in relevant cellular models is a critical step in its evaluation as a potential therapeutic agent. The primary targets for related pyridinyl urea compounds include Apoptosis Signal-regulating Kinase 1 (ASK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4]
Data Presentation: Comparative IC50 Values
The inhibitory potential of diaryl urea compounds can vary significantly based on their structural motifs and the specific biological target. Below is a summary of reported IC50 values for compounds structurally related to this compound against various kinases. This data provides a comparative framework for newly generated experimental results.
| Compound Class | Target Kinase | IC50 (nM) | Assay Type |
| Pyridin-2-yl Urea | ASK1 | 1.55 ± 0.27 | In vitro bioassay |
| Pyridin-2-yl Urea | ASK1 | 2.92 ± 0.28 | In vitro bioassay |
| Pyridin-2-yl Urea | ASK1 | 45.27 ± 4.82 | In vitro bioassay |
| Sorafenib (Standard) | VEGFR-2 | 90 | In vitro kinase assay |
| Pyridine-Urea 8e | VEGFR-2 | 3930 ± 730 | In vitro kinase assay |
| Pyridine-Urea 8n | VEGFR-2 | 5000 ± 1910 | In vitro kinase assay |
| Diphenylurea (2f) | c-MET | 24 | In vitro enzyme assay |
| Diphenylurea (2n) | c-MET | 18 | In vitro enzyme assay |
| Diphenylurea (2f) | VEGFR-2 | 35 | In vitro enzyme assay |
| Diphenylurea (2n) | VEGFR-2 | 24 | In vitro enzyme assay |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of this compound requires knowledge of the signaling pathways it may inhibit. The following diagrams, created using the DOT language, illustrate a potential signaling pathway targeted by this class of compounds and the general workflows for the experimental protocols described herein.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted for a generic kinase like ASK1 or VEGFR-2 and utilizes the ADP-Glo™ Kinase Assay (Promega) to quantify kinase activity by measuring ADP production.[5]
Materials and Reagents:
-
Recombinant human kinase (e.g., ASK1 or VEGFR-2)
-
Kinase substrate (e.g., Myelin Basic Protein (MBP) for ASK1, Poly(Glu,Tyr) 4:1 for VEGFR-2)[5][6]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Kinase Buffer (e.g., 40 mM HEPES, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
ATP
-
384-well white assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., from 10 µM to 0.1 nM) in the kinase buffer containing a final DMSO concentration of 5%.[5]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or vehicle control (kinase buffer with 5% DMSO).
-
Add 2.5 µL of a solution containing the kinase (e.g., 6.25 ng/µL active ASK1) and substrate (e.g., 0.1 µg/µL MBP) in kinase buffer.[5]
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration, e.g., 25 µM) to each well.[5]
-
-
ADP Detection:
-
After the kinase reaction, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5][7]
-
Incubate at room temperature for an additional 30-60 minutes.[5][7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no kinase control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and no enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).[8][9]
Materials and Reagents:
-
MCF-7 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend them in fresh medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL.[8]
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).[3]
-
After 24 hours of cell incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control wells (medium with the same final DMSO concentration as the highest compound concentration) and blank wells (medium only).[8]
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
-
MTT Assay and Data Collection:
-
After the treatment incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for an additional 4 hours at 37°C.[8]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.[8]
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for In Vivo Testing of 1,3-Di(pyridin-3-yl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Di(pyridin-3-yl)urea is a chemical scaffold of significant interest in medicinal chemistry, primarily utilized as a versatile building block for the synthesis of targeted therapeutic agents.[1] Its structural motif is common in a class of compounds known to inhibit protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Research indicates that derivatives of pyridinyl urea can be optimized to target key kinases involved in oncogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-MET, and RAF kinases.[1][2]
These application notes provide a comprehensive guide for the in vivo evaluation of this compound and its derivatives in relevant animal models. The protocols outlined below are designed to assess the compound's anti-tumor efficacy, pharmacodynamic effects, and overall tolerability.
Potential Signaling Pathways and Therapeutic Targets
This compound's core structure is analogous to known inhibitors of several key signaling pathways implicated in cancer progression. The primary putative targets include:
-
VEGFR-2 Signaling: A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]
-
c-MET Signaling: The hepatocyte growth factor (HGF) receptor, c-MET, is a receptor tyrosine kinase that, when activated, can drive tumor cell proliferation, survival, and invasion.
-
RAF-MEK-ERK (MAPK) Signaling: This cascade is a central pathway that regulates cell growth, differentiation, and survival. BRAF, a member of the RAF kinase family, is frequently mutated in various cancers.[4]
Diagram of the Putative Signaling Pathways Targeted by this compound Derivatives
Caption: Putative signaling pathways targeted by this compound derivatives.
Recommended Animal Models
The choice of an appropriate animal model is critical for evaluating the in vivo efficacy of this compound. Based on its potential targets, the following models are recommended:
-
Xenograft Models: Human cancer cell lines with known genetic backgrounds (e.g., BRAF mutations, c-MET amplification, or high VEGF expression) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
For VEGFR Inhibition: Cell lines known to secrete high levels of VEGF, such as HT29 (colorectal cancer) or A498 (renal cancer).
-
For c-MET Inhibition: Cell lines with c-MET amplification or activating mutations, such as MKN-45 (gastric cancer) or Hs 746T (gastric cancer).
-
For RAF Inhibition: Cell lines with BRAF mutations, such as A375 (melanoma, BRAF V600E) or HT29 (colorectal cancer, BRAF V600E).[5]
-
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.
-
Genetically Engineered Mouse (GEM) Models: Mice engineered to develop spontaneous tumors driven by specific oncogenes (e.g., BRAF V600E) or loss of tumor suppressors. These models are useful for studying the effects of the compound in an immunocompetent setting.
Data Presentation: Summary of Preclinical In Vivo Efficacy (Hypothetical Data)
The following tables present hypothetical data to illustrate how the in vivo efficacy of a this compound derivative, designated here as "DPU-Analog-1," could be summarized.
Table 1: Anti-Tumor Efficacy of DPU-Analog-1 in a BRAF V600E Melanoma Xenograft Model (A375 cells)
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 150 | - | +2 |
| DPU-Analog-1 | 25 | 750 ± 90 | 50 | -3 |
| DPU-Analog-1 | 50 | 300 ± 50 | 80 | -8 |
| Positive Control (e.g., Vemurafenib) | 50 | 250 ± 45 | 83 | -7 |
Table 2: Pharmacodynamic Effects of DPU-Analog-1 in A375 Tumor Xenografts
| Treatment Group | Dose (mg/kg, single dose) | Time Post-Dose (hours) | p-ERK/Total ERK Ratio (relative to vehicle) |
| Vehicle Control | - | 4 | 1.0 |
| DPU-Analog-1 | 50 | 4 | 0.3 |
| DPU-Analog-1 | 50 | 8 | 0.2 |
| DPU-Analog-1 | 50 | 24 | 0.6 |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound or its analog in a subcutaneous human cancer xenograft model.
Materials:
-
Human cancer cell line (e.g., A375 melanoma)
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Matrigel
-
This compound or analog (test compound)
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
-
Calipers
-
Animal balance
Workflow Diagram:
Caption: Experimental workflow for a subcutaneous xenograft efficacy study.
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 50:50 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2. When tumors reach an average volume of approximately 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Dose Formulation and Administration: Prepare the test compound in a suitable vehicle. Administer the compound and vehicle control to the respective groups, typically via oral gavage (p.o.), once daily (QD) or twice daily (BID).
-
Monitoring: Record tumor volumes and body weights at least twice a week. Observe the animals daily for any clinical signs of toxicity.
-
Study Termination and Tissue Collection: The study is typically terminated after 21-28 days, or when tumors in the control group reach a predetermined size. At the endpoint, euthanize the animals and excise the tumors. Tumors can be weighed and divided for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry) and histopathology.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
Objective: To assess the in vivo target engagement of this compound or its analog by measuring the modulation of downstream signaling proteins in tumor tissue.
Materials:
-
Tumor-bearing mice from an efficacy study or a separate satellite group.
-
Test compound and vehicle.
-
Protein lysis buffer with protease and phosphatase inhibitors.
-
Western blot or ELISA equipment and reagents.
-
Antibodies specific for total and phosphorylated forms of target proteins (e.g., p-ERK, total ERK).
Procedure:
-
Dosing: In a separate cohort of tumor-bearing mice, administer a single dose of the test compound or vehicle.
-
Tissue Collection: At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a subset of mice (n=3 per time point) and immediately excise the tumors.
-
Sample Processing: Snap-freeze the tumor samples in liquid nitrogen and store at -80°C.
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer to extract total protein.
-
Quantification and Analysis:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the target protein (e.g., p-ERK and total ERK). Use a secondary antibody for detection.
-
ELISA: Use a specific ELISA kit to quantify the levels of the phosphorylated and total proteins in the lysates.[6]
-
-
Data Analysis: Quantify the band intensities (for Western blot) or absorbance values (for ELISA). Express the level of the phosphorylated protein relative to the total protein for each sample. Compare the ratios in the treated groups to the vehicle control group to determine the extent and duration of target inhibition.
Concluding Remarks
The protocols and guidelines presented here offer a robust framework for the in vivo characterization of this compound and its derivatives as potential therapeutic agents. A systematic evaluation of efficacy, pharmacodynamics, and safety in well-chosen animal models is essential for advancing promising compounds toward clinical development. The adaptability of these protocols allows for their application to various cancer types and other diseases where the targeted signaling pathways are implicated.
References
- 1. This compound|CAS 39642-60-9 [benchchem.com]
- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 6. Mouse models to investigate anti-cancer effects of VEGF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for High-Throughput Screening of 1,3-Di(pyridin-3-yl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Di(pyridin-3-yl)urea and its derivatives represent a class of small molecules with significant potential in drug discovery, particularly in the field of oncology.[1][2] The pyridyl-urea scaffold is a well-established pharmacophore known for its role in kinase inhibition.[3] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. While extensive HTS data for this specific compound is not widely published, the methodologies outlined are based on established protocols for analogous compounds targeting key signaling pathways in cancer and inflammatory diseases.
Introduction
This compound (CAS 39642-60-9) is a symmetrical diaryl urea featuring a central urea linkage flanked by two pyridin-3-yl rings.[4] This structure serves as a versatile scaffold in medicinal chemistry. The urea moiety can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets, while the pyridine rings contribute to the compound's physicochemical properties and offer sites for further chemical modification.[1][2] Structurally related pyridinyl ureas have demonstrated potent inhibitory activity against several protein kinases, including Apoptosis signal-regulating kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met, which are implicated in cancer cell proliferation, survival, and angiogenesis.[4][5][6]
Postulated Mechanism of Action: Kinase Inhibition
The primary hypothesized mechanism of action for this compound and its analogs is the inhibition of protein kinases. The urea functional group is critical for forming key hydrogen bonds within the ATP-binding pocket of kinases, thereby blocking their catalytic activity.[4] This inhibition can disrupt downstream signaling cascades essential for tumor growth and survival.
Potential Signaling Pathways Targeted by this compound Derivatives
Caption: Potential kinase inhibition by this compound derivatives.
Data Presentation
While specific quantitative HTS data for this compound is limited in publicly available literature, the following table summarizes the inhibitory activities of structurally related diaryl urea and pyridine-urea derivatives against relevant kinases and cancer cell lines. This data provides a rationale for screening this compound against similar targets.
| Compound Class | Target | Assay Type | IC50 / GI50 | Reference |
| 1,3-diphenylurea appended aryl pyridine derivatives | c-MET | Biochemical | 18 nM - 170 nM | [5] |
| 1,3-diphenylurea appended aryl pyridine derivatives | VEGFR-2 | Biochemical | 24 nM (for most potent) | [5] |
| Pyridine-urea derivatives | MCF-7 (Breast Cancer) | Cell-based (MTT) | Submicromolar | [7][8] |
| Pyridine-urea derivatives | HCT116 (Colon Cancer) | Cell-based (MTT) | 0.33 µM | [8] |
| 2,3-di(furan-2-yl)-quinoxalines | Tau Fibrillization | Biochemical (ThT) | 1-3 µM | [9] |
Experimental Protocols
The following protocols are generalized for a typical HTS campaign to evaluate the anticancer properties of this compound.
Primary High-Throughput Screening: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (specific to cell line)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[6] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.[6]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Shake the plate for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[1]
HTS Workflow for Cell Viability Screening
Caption: Workflow for a cell-based HTS assay.
Secondary Assay: Kinase Inhibition Assay (Biochemical)
This protocol is for a biochemical assay to directly measure the inhibitory effect of this compound on a specific kinase (e.g., VEGFR-2, c-Met, ASK1).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the compound dilutions.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Tertiary Assay: Western Blot for Signaling Pathway Analysis
This protocol is to confirm the mechanism of action by observing changes in the phosphorylation status of downstream targets of the inhibited kinase.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-β-actin)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.[6]
-
Immunoblotting: Block the membrane and probe with specific primary antibodies overnight.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
-
Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin).[6]
Conclusion
This compound presents a promising scaffold for the development of novel kinase inhibitors. The protocols provided herein offer a robust framework for conducting high-throughput screening and subsequent validation assays to explore its therapeutic potential. By assessing its effects on cell viability, direct kinase activity, and key signaling pathways, researchers can gain valuable insights into the compound's mechanism of action and its suitability for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|CAS 39642-60-9 [benchchem.com]
- 5. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Throughput Screening for Small Molecule Inhibitors of Heparin-induced Tau Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Di(pyridin-3-yl)urea
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1,3-Di(pyridin-3-yl)urea synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound is the reaction of 3-aminopyridine with a suitable carbonyl source. A common and direct approach involves the reaction of an aminopyridine with a corresponding isocyanate.[1] Alternative, safer methods are increasingly employed to avoid the use of hazardous reagents like phosgene. These include the use of phosgene equivalents such as triphosgene or N,N'-Carbonyldiimidazole (CDI).
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.
-
Moisture in the Reaction: The presence of water can lead to the hydrolysis of isocyanate intermediates, forming undesired byproducts.
-
Impure Starting Materials: The purity of 3-aminopyridine and the carbonyl source is crucial for a high-yielding reaction.
-
Inefficient Purification: Product loss during the workup and purification steps can lead to a lower isolated yield.
-
Side Reactions: The formation of byproducts can consume the starting materials and reduce the overall yield.
Q3: What are the common side reactions to be aware of during the synthesis?
A3: Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. When using methods that generate an isocyanate in situ, self-condensation of the isocyanate to form isocyanurates can be a competing reaction. Additionally, if the reaction conditions are not carefully controlled, unreacted starting materials will remain. In phosgene-free methods using reagents like dioxazolones, the formation of symmetrical ureas as byproducts can occur.[2]
Q4: How can I purify the crude this compound product effectively?
A4: The crude product often precipitates from the reaction mixture and can be collected by filtration.[1] Washing the collected solid with a non-polar solvent, such as hexane, helps remove unreacted starting materials.[1] For further purification, recrystallization from a suitable solvent system is recommended.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents. | Ensure the purity and reactivity of starting materials. 3-aminopyridine can degrade over time. Use freshly distilled or purified reagents. |
| Inadequate reaction temperature. | Optimize the reaction temperature. Some methods may require heating to proceed at an optimal rate. | |
| Presence of moisture. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of reactive intermediates.[1] | |
| Presence of Multiple Spots on TLC | Formation of byproducts. | Adjust the stoichiometry of the reactants. A slight excess of the aminopyridine may be necessary. Optimize the reaction time and temperature to minimize side reactions. |
| Degradation of the product. | Avoid prolonged heating and exposure to strong acids or bases during workup. | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | If the product does not precipitate, remove the solvent under reduced pressure and attempt to crystallize the residue from a different solvent system. |
| Oily product obtained instead of a solid. | Try triturating the oily residue with a non-polar solvent like hexane or diethyl ether to induce solidification. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or temperature. Ensure proper mixing of the reactants. |
| Inefficient purification. | Optimize the washing and recrystallization steps. Use a solvent system where the product has low solubility at room temperature but is soluble at elevated temperatures. |
Experimental Protocols and Data
Synthesis of this compound via Isocyanate Intermediate
A common route for the synthesis of this compound involves the in-situ generation of 3-pyridyl isocyanate, which then reacts with 3-aminopyridine.
General Protocol:
-
Dissolve an equimolar amount of 3-aminopyridine in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere.[1]
-
To the stirred solution, add the corresponding pyridyl isocyanate or a precursor that generates it in situ (e.g., via a Curtius rearrangement from nicotinoyl azide) dropwise at room temperature.[1]
-
Stir the reaction mixture for a period ranging from a few hours to overnight to ensure the reaction goes to completion.[1]
-
The product often precipitates out of the solution. Collect the solid by filtration.[1]
-
Wash the crude product with a non-polar solvent (e.g., hexane) and dry it under a vacuum.[1]
-
Further purify the product by recrystallization.
Phosgene-Free Synthetic Approaches
To avoid the use of highly toxic phosgene, several alternative reagents can be used to form the urea linkage.
| Reagent | General Conditions | Advantages | Disadvantages |
| Triphosgene | Reaction with 2 equivalents of 3-aminopyridine in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., CH₂Cl₂). | Solid, easier to handle than phosgene. | Can release phosgene upon heating; requires careful handling. |
| N,N'-Carbonyldiimidazole (CDI) | Reaction with 2 equivalents of 3-aminopyridine in an inert solvent (e.g., THF). | Safe, crystalline solid; produces no chlorinated byproducts. | Higher cost; may require longer reaction times. |
| Dioxazolones | Reaction with 3-aminopyridine in the presence of a non-toxic base like sodium acetate in a solvent such as methanol under mild heating.[2] | Phosgene- and metal-free; generates CO₂ as the only byproduct.[2] | May lead to the formation of symmetrical urea byproducts.[2] |
| Carbon Monoxide (Catalytic) | Palladium-catalyzed oxidative carbonylation of 3-aminopyridine. | Atom-economical. | Requires specialized equipment for handling CO gas under pressure. |
| Carbon Dioxide (Catalytic) | Catalytic reaction of 3-aminopyridine with CO₂. | Utilizes a readily available and non-toxic C1 source. | Often requires high pressures and temperatures and specific catalytic systems. |
Note: The yields for the synthesis of this compound using these specific methods are not consistently reported in the literature, and direct comparative studies are lacking. The optimal conditions for each method would require experimental investigation.
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low yields in the synthesis of this compound.
References
"troubleshooting 1,3-Di(pyridin-3-yl)urea solubility issues"
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 1,3-Di(pyridin-3-yl)urea.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: Pyridine-urea derivatives like this compound often exhibit poor aqueous solubility. This is attributed to a combination of factors, including a stable crystalline structure and molecular properties that are not conducive to favorable interactions with water molecules.[1] Many newly developed chemical entities, particularly in drug discovery, face this challenge.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for research purposes.[1] It is a powerful organic solvent that is compatible with most in vitro cell-based assays at low final concentrations (typically below 0.5%).[1]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What is happening?
A3: This phenomenon is known as "crashing out" or "precipitation on dilution."[1] It occurs when the compound, which is stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to fall out of solution.
Q4: How can I improve the solubility of this compound in my experiments?
A4: Several strategies can be employed to enhance the aqueous solubility of this compound. These include:
-
pH adjustment: Modifying the pH of the buffer can increase the solubility of ionizable compounds.
-
Use of co-solvents: Adding a water-miscible organic solvent can reduce the overall polarity of the solvent system.
-
Employing solubilizing excipients: Agents like cyclodextrins can form inclusion complexes with the compound, increasing its apparent solubility.
The optimal method often requires empirical testing for your specific experimental conditions.
Troubleshooting Guide for Solubility Issues
Summary of Common Problems and Solutions
| Problem | Possible Cause | Recommended Solutions |
| Compound does not dissolve in DMSO to create a stock solution. | The concentration is too high for the solubility limit in DMSO. | - Try gentle warming (up to 37°C) and sonication. - If the compound still does not dissolve, lower the target stock concentration. |
| Solution becomes cloudy or hazy immediately upon dilution into aqueous buffer. | "Crashing out" due to rapid change in solvent polarity and low aqueous solubility. | - Lower the final concentration of the compound. - Add the DMSO stock solution dropwise to the aqueous buffer while vortexing. - Pre-warm the aqueous buffer to 37°C.[2] - Increase the final percentage of DMSO in the assay (if tolerated by the experimental system). |
| Precipitation is observed in the assay plate over time. | The compound's solubility limit is exceeded at the experimental temperature, or the compound is unstable in the aqueous medium. | - Determine the kinetic solubility of the compound in your final assay buffer. - Visually inspect assay plates for precipitation under a microscope. - Prepare fresh dilutions immediately before each experiment. |
| Inconsistent or non-reproducible assay results. | The actual concentration of the soluble compound is variable due to undetected micro-precipitation. | - Centrifuge the final diluted solution and measure the concentration of the supernatant to confirm the soluble concentration. - Employ a solubility enhancement technique to ensure the compound remains in solution. |
Quantitative Solubility Data (Estimated)
Note: Specific quantitative solubility data for this compound is limited in publicly available literature. The following data is for the closely related isomer, 1,3-Di(pyridin-4-yl)urea , and should be used as an estimate.
| Solvent | Temperature | pH | Solubility (µg/mL) | Reference |
| Aqueous Buffer | Room Temperature | 7.4 | > 32.1 | [] |
| DMSO | Room Temperature | N/A | High (Exact value not specified) | [1] |
| Ethanol | Room Temperature | N/A | Soluble (Exact value not specified) | |
| Methanol | Room Temperature | N/A | Soluble (Exact value not specified) | |
| Water | Room Temperature | Neutral | Poorly Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound (Molecular Weight: 214.22 g/mol ) in a sterile microcentrifuge tube or glass vial.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, use an ultrasonic bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied if necessary.[1]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Method for Solubility Enhancement with a Co-solvent
-
Prepare Co-solvent Buffers: Prepare several versions of your standard aqueous assay buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5% ethanol or PEG 400).
-
Dispense Buffers: Dispense the co-solvent buffers into separate sterile tubes.
-
Add Compound Stock: Add a small volume of your this compound DMSO stock solution to each buffer to reach the desired final assay concentration. Ensure the final DMSO concentration is constant across all conditions and below the tolerance limit of your assay (e.g., <0.5%).
-
Mix and Observe: Vortex briefly to mix and visually inspect for any signs of precipitation.
-
Incubate and Re-observe: Incubate the solutions under your experimental conditions (e.g., 37°C for 1 hour) and re-examine for any time-dependent precipitation.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
-
Prepare Cyclodextrin Paste: In a glass mortar, add a small amount of a water-miscible solvent (e.g., a water/ethanol mixture) to hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a thick, uniform paste.
-
Add Compound: Add the this compound powder to the paste.
-
Knead: Knead the mixture thoroughly with a pestle for 30-45 minutes.
-
Dry: Dry the resulting paste in an oven at 40-50°C or under a vacuum until all solvent is removed. The resulting solid is the drug-cyclodextrin complex.
-
Test Solubility: Test the solubility of the complex directly in your aqueous assay buffer.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway.
References
"optimization of 1,3-Di(pyridin-3-yl)urea reaction conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1,3-Di(pyridin-3-yl)urea.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common and straightforward method for synthesizing this compound involves the reaction of 3-aminopyridine with a suitable carbonyl source. A widely used approach is the reaction of 3-aminopyridine with 3-pyridyl isocyanate.[1] Alternative methods may involve the use of phosgene derivatives or other coupling agents.
Q2: What is the general mechanism of the isocyanate reaction for the synthesis of this compound?
A2: The synthesis of this compound from 3-aminopyridine and 3-pyridyl isocyanate proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 3-aminopyridine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate group, resulting in the formation of the stable urea linkage.
Q3: What are the key factors influencing the yield and purity of this compound?
A3: Several factors can significantly impact the outcome of the synthesis:
-
Reagent Purity: The purity of the starting materials, particularly 3-aminopyridine and the isocyanate source, is crucial. Impurities can lead to side reactions and the formation of byproducts.
-
Solvent Selection: Anhydrous polar aprotic solvents like toluene or tetrahydrofuran (THF) are generally preferred to prevent hydrolysis of the isocyanate.[1][2]
-
Reaction Temperature: The reaction is typically carried out at room temperature, although gentle heating may be required to drive the reaction to completion.[2] However, elevated temperatures can sometimes lead to the formation of byproducts.[3]
-
Stoichiometry: Using equimolar amounts of the reactants is common, but optimization may involve a slight excess of one reagent to ensure complete conversion of the other.[1]
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture from entering the reaction, which could hydrolyze the isocyanate.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of starting materials and the formation of the product.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a tightly sealed, opaque container to protect it from light and moisture.[3] A cool, dry, and dark environment is recommended. For optimal long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a desiccated environment is advisable.[3]
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or gently heating the mixture. |
| Hydrolysis of Isocyanate | Ensure that anhydrous solvents and reagents are used. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1] |
| Suboptimal Temperature | While often run at room temperature, some reactions may benefit from gentle heating. Conversely, if byproducts are forming, try running the reaction at a lower temperature.[3][4] |
| Poor Reagent Purity | Use freshly purified starting materials. Impurities in 3-aminopyridine or the isocyanate can lead to side reactions. |
| Product Precipitation | If the product precipitates during the reaction, this may hinder stirring and prevent the reaction from going to completion. Consider using a more solubilizing solvent or a larger solvent volume. |
Issue 2: Product Impurity / Byproduct Formation
| Potential Cause | Suggested Solution |
| Side Reactions | Overheating can lead to the formation of unwanted byproducts. Maintain the optimal reaction temperature. |
| Presence of Water | Moisture can lead to the hydrolysis of the isocyanate, forming an unstable carbamic acid which can decompose to 3-aminopyridine and carbon dioxide. This can result in unreacted starting material and lower yields. Use anhydrous conditions. |
| Di- and Tri-substituted Ureas | While less common with isocyanates, reactions with other carbonyl sources could potentially lead to multiple additions. Ensure proper stoichiometry and controlled addition of reagents. |
| Discoloration | Discoloration of the final product may indicate the presence of oxidized impurities.[3] Purification by recrystallization or column chromatography can help remove these. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is an Oil | If the product does not precipitate or crystallize, it may be necessary to remove the solvent under reduced pressure and purify the resulting residue by column chromatography. |
| Poor Crystallization | If the product is difficult to recrystallize, try different solvent systems. A common technique is to dissolve the crude product in a good solvent and then add a poor solvent until turbidity is observed, followed by slow cooling. |
| Product is too Soluble | If the product is very soluble in the reaction solvent, precipitation upon completion may not occur. In such cases, the solvent can be removed, and the product purified by other means. Alternatively, a solvent in which the product is less soluble can be added to induce precipitation. |
| Low Aqueous Solubility | This compound has poor solubility in water.[5] Washing with non-polar solvents like hexane can help remove non-polar impurities.[1] Recrystallization from polar organic solvents is often effective.[1] |
Experimental Protocols
General Protocol for the Synthesis of this compound via Isocyanate Reaction
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
3-Aminopyridine
-
3-Pyridyl isocyanate
-
Anhydrous Toluene (or other suitable anhydrous solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve an equimolar amount of 3-aminopyridine in anhydrous toluene.[1]
-
Reaction Initiation: To the stirred solution of 3-aminopyridine, add an equimolar amount of 3-pyridyl isocyanate dropwise at room temperature.[1]
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere for a period ranging from a few hours to overnight to ensure the reaction goes to completion.[1] Monitor the reaction progress by TLC.
-
Product Isolation: The product often precipitates out of the solution upon completion of the reaction. Collect the solid by filtration.[1]
-
Purification: Wash the crude product with a non-polar solvent, such as hexane, to remove any unreacted starting materials.[1] Further purification can be achieved by recrystallization from a suitable solvent system.[1] Dry the purified product under vacuum.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Related Pyridin-2-yl Urea Synthesis
The following table summarizes the optimization of reaction conditions for the synthesis of a substituted pyridine-2-yl urea from a pyridine N-oxide and dimethylcyanamide, which can provide insights into parameter optimization for similar urea syntheses.[4]
| Entry | Equivalents of Dimethylcyanamide | Equivalents of MeSO₃H | Temperature (°C) | Time (h) | Conversion of Pyridine N-oxide (%) |
| 1 | 10 | 1.0 | 60 | 3 | 100 |
| 2 | 1.0 | 1.0 | 60 | 3 | - |
| 3 | 1.5 | 1.0 | 60 | 3 | ~100 |
| 4 | 2.0 | 1.0 | 60 | 3 | - |
| 5 | 1.5 | 0.1 | 60 | 3 | 46 |
| 6 | 1.5 | 0.1 | 60 | 8 | 74 |
| 7 | 1.5 | 1.0 (H₃PO₄) | 60 | 3 | 7 |
| 8 | 1.5 | 1.0 (CF₃SO₃H) | 60 | 3 | 92 |
| 9 | 1.5 | 1.0 | 40 | 3 | 56 |
| 10 | 1.5 | 1.0 | 60 | 1 | - |
| 11 | 1.5 | 1.0 | 60 | 2 | ~100 |
Data adapted from a study on pyridine-2-yl substituted ureas and may be used as a reference for optimizing the synthesis of this compound.[4]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 1,3-Di(pyridin-3-yl)urea Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Di(pyridin-3-yl)urea. Our aim is to help you overcome common purification challenges to ensure the successful outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The most common impurities are residual starting materials, such as 3-aminopyridine and 3-pyridyl isocyanate, or byproducts from the reaction of isocyanate with water. Depending on the synthetic route, side-products from undesired reactions of the starting materials may also be present.
Q2: this compound has precipitated from my reaction mixture. Is this product pure?
A2: While the precipitation of the product from the reaction mixture is a good indication that the reaction has proceeded, the precipitate is unlikely to be pure.[1] It will likely be contaminated with unreacted starting materials and other side-products. Further purification steps are necessary.
Q3: What are the general solubility properties of this compound?
A3: this compound is generally a solid at room temperature with solubility in polar organic solvents.[1] Its aqueous solubility is expected to be low. For a related compound, 1,3-diphenylurea, the solubility in DMSO and dimethylformamide is approximately 30 mg/mL, while the aqueous solubility is very limited.
Q4: My purified this compound appears to be degrading upon storage. How can I prevent this?
Troubleshooting Guides
Issue 1: Low Purity After Initial Precipitation
Symptoms:
-
Broad melting point range.
-
Presence of starting materials in NMR or LC-MS analysis.
-
Discoloration of the solid product.
Possible Causes:
-
Incomplete reaction.
-
Inadequate removal of unreacted starting materials.
-
Co-precipitation of impurities with the product.
Solutions:
-
Washing: Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities and some unreacted starting materials.[1]
-
Recrystallization: This is a key step for purification. The choice of solvent is critical.
-
Column Chromatography: For difficult separations, column chromatography may be necessary.
Issue 2: Difficulty in Finding a Suitable Recrystallization Solvent
Symptoms:
-
The compound is either too soluble or insoluble in a range of solvents.
-
Oiling out occurs upon cooling.
-
Poor recovery of the purified product.
Possible Causes:
-
The polarity of the single solvent is not ideal.
-
A large difference in solubility at high and low temperatures is not achieved.
Solutions:
-
Solvent Screening: Test the solubility of a small amount of your compound in a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
-
Solvent Mixtures: Use a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity is observed. Then, allow the solution to cool slowly.[2]
Data Presentation
Table 1: Solubility of Related Urea Compounds
| Compound | Solvent | Solubility | Reference |
| 1,3-Diphenylurea | DMSO | ~30 mg/mL | |
| 1,3-Diphenylurea | Dimethylformamide | ~30 mg/mL | |
| 1,3-Diphenylurea | 1:20 DMSO:PBS (pH 7.2) | ~50 µg/mL | |
| 1,3-Di(pyridin-4-yl)urea | Aqueous (pH 7.4) | >32.1 µg/mL | [] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent dropwise while heating and agitating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
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Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Column Chromatography
-
Stationary Phase Selection: Choose an appropriate stationary phase, typically silica gel for compounds of moderate polarity.
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Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase (eluent). A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a common starting point.
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Column Packing: Pack a glass column with the selected stationary phase slurried in the mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
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Elution: Pass the mobile phase through the column and collect fractions.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
"how to prevent degradation of 1,3-Di(pyridin-3-yl)urea in solution"
Technical Support Center: 1,3-Di(pyridin-3-yl)urea
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
A1: The degradation of this compound in solution is primarily caused by two chemical processes:
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Hydrolysis of the urea linkage: This is influenced by pH and temperature. Urea compounds are generally most stable in a neutral to slightly acidic pH range (pH 4-8)[1][2]. Extreme pH conditions (highly acidic or alkaline) and elevated temperatures can accelerate the breakdown of the urea bond.
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Photodegradation of the pyridine rings: The pyridine moieties in the molecule are susceptible to degradation upon exposure to light, particularly UV radiation[3][4][5]. This can lead to the formation of various byproducts and a loss of compound integrity.
Q2: What is the recommended solvent for dissolving this compound?
A2: For short-term experiments, it is advisable to use a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6]. If an aqueous buffer is required for your assay, prepare the stock solution in a suitable organic solvent and dilute it into the aqueous buffer immediately before use. Long-term storage in aqueous solutions is not recommended due to the risk of hydrolysis[6].
Q3: How should I store solutions of this compound?
A3: Solutions of this compound should be stored for the shortest time possible. If short-term storage is necessary, it is recommended to store the solution at low temperatures, such as -20°C or -80°C, in a tightly sealed, opaque container to protect it from light and moisture[6]. It is always best practice to prepare solutions fresh for each experiment[6].
Q4: What are the signs of degradation in my this compound solution?
A4: Signs of degradation can include a change in the color of the solution (e.g., yellowing), the appearance of precipitate, or a decrease in the expected biological activity or concentration as measured by analytical techniques like HPLC. If you observe any of these changes, it is recommended to discard the solution and prepare a fresh one.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the solution upon storage. | The compound may be degrading into less soluble byproducts, or the solution may have become supersaturated at lower temperatures. | Allow the solution to warm to room temperature. If the precipitate does not redissolve, it is likely a sign of degradation, and a fresh solution should be prepared. To avoid supersaturation, do not store solutions at concentrations close to their solubility limit at room temperature if they will be refrigerated or frozen. |
| The solution has turned yellow. | This is often an indication of photodegradation of the pyridine rings. | Discard the solution. In the future, ensure that the solution is protected from light at all times by using amber or opaque containers and minimizing exposure to ambient light during handling. |
| Inconsistent experimental results. | This could be due to the progressive degradation of the compound in solution over the course of the experiment or between experiments. | Prepare fresh solutions for each experiment from a solid stock that has been stored properly. If a single solution must be used for an extended experiment, keep it on ice and protected from light. Consider including a stability-indicating assay (e.g., HPLC) to monitor the concentration of the compound over time. |
| Loss of biological activity. | The active compound has likely degraded. | Confirm the purity of your solid stock. If the solid is pure, review your solution preparation and storage procedures. Ensure that the pH of your experimental medium is within a stable range for the compound (ideally pH 4-8)[1][2]. |
Experimental Protocols
Protocol for Preparing a Stabilized Solution of this compound for a Biological Assay
-
Preparation of Stock Solution:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile, dry microcentrifuge tube.
-
Add anhydrous DMSO to dissolve the compound and create a concentrated stock solution (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
-
Preparation of Working Solution:
-
Immediately before use, dilute the stock solution to the final desired concentration in your pre-warmed (if applicable) aqueous assay buffer.
-
Ensure the final pH of the working solution is within the 4-8 range for optimal stability[1][2]. If your buffer is outside this range, the experiment should be designed to minimize the time the compound is in the solution.
-
-
Handling During Experiment:
-
Protect the working solution from light by covering the container with aluminum foil or using an opaque plate for cell-based assays.
-
If the experiment is lengthy, keep the working solution on ice when not in immediate use.
-
Protocol for Assessing the Stability of this compound in a Specific Buffer
-
Solution Preparation:
-
Prepare a solution of this compound in the buffer of interest at the desired concentration.
-
Divide the solution into multiple aliquots in separate, sealed, and light-protected containers.
-
-
Incubation Conditions:
-
Store the aliquots under different conditions that you want to test (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, 37°C in the dark).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot from each condition.
-
Immediately analyze the concentration of this compound in each aliquot using a suitable analytical method such as reverse-phase HPLC with UV detection.
-
-
Data Analysis:
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Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate for each condition to determine the optimal storage and handling parameters for your specific experimental setup.
-
Visual Guides
Caption: Potential degradation pathways for this compound in solution.
Caption: Troubleshooting workflow for degradation of this compound solutions.
References
- 1. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espublisher.com [espublisher.com]
- 5. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 1,3-Di(pyridin-3-yl)urea Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for 1,3-Di(pyridin-3-yl)urea.
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: What is a common synthetic route for this compound?
A1: A frequently used method for synthesizing unsymmetrical ureas like this compound involves the reaction of an amine with an isocyanate.[1] Specifically, 3-aminopyridine can be reacted with 3-pyridyl isocyanate in an anhydrous solvent such as toluene.[1][2] The reaction is typically stirred under an inert atmosphere for several hours to overnight to ensure it goes to completion.[2]
Q2: My synthesis yield is low. What are the potential causes and solutions?
A2: Low yields can result from several factors. Ensure your reactants are pure and the solvents are anhydrous, as moisture can react with the isocyanate intermediate.[3] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[2] Optimizing reaction time and temperature may also be necessary.
Q3: What is the recommended method for purifying crude this compound?
A3: After synthesis, the product often precipitates from the solution and can be collected by filtration.[2] The crude solid should be washed with a non-polar solvent like hexane to remove unreacted starting materials.[2] For further purification, recrystallization from a suitable solvent system is recommended.[2]
Solubility and Solution Preparation
Q4: this compound is not dissolving in my aqueous assay buffer. Why is this happening?
A4: Pyridyl urea derivatives often exhibit poor aqueous solubility due to their crystalline structure and molecular properties that are not conducive to favorable interactions with water.[4] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the compound can precipitate out, a phenomenon known as "crashing out" or "solvent shock".[4][5]
Q5: What is the recommended solvent for preparing a stock solution?
A5: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for research purposes.[4][5] It is compatible with most in vitro cell-based assays at low final concentrations, typically below 0.5%.[4]
Q6: How can I prevent my compound from precipitating in cell culture media during an experiment?
A6: To prevent precipitation, avoid "solvent shock" by adding the DMSO stock solution to the media while vortexing or stirring.[5] Preparing an intermediate dilution can also help. Gently warming the media to 37°C may increase solubility.[5] It is also critical to ensure the final concentration of the compound does not exceed its solubility limit in the media.[5]
Compound Stability and Storage
Q7: How should I store solid this compound to prevent degradation?
A7: The solid compound should be stored in a tightly sealed, opaque container (like an amber vial) to protect it from light and moisture.[3] For long-term storage, keeping it in a cool, dry place, such as a refrigerator (2-8°C) inside a desiccator, is advisable to prevent photodegradation and hydrolysis.[3]
Q8: I've noticed my stored compound has changed color. Is it still usable?
A8: Discoloration, such as yellowing, can be a sign of photodegradation.[3] If you observe this, the purity of the compound may be compromised, and it is best to use a fresh batch for your experiments to ensure reliable results.[3]
Q9: My compound precipitates out of the DMSO stock solution during freeze-thaw cycles. How can I avoid this?
A9: Compounds can precipitate from DMSO upon repeated freeze-thaw cycles.[4] The best practice is to store stock solutions in small, single-use aliquots to minimize the number of cycles.[4] If a precipitate is observed, gently warming the solution to 37°C and sonicating may help redissolve the compound.[4]
Biological Assays and Troubleshooting
Q10: My compound is showing high cytotoxicity in normal (non-cancerous) cell lines. What could be the reason?
A10: High cytotoxicity in normal cells can be due to several factors, including off-target effects where the compound interacts with essential cellular machinery.[6] The therapeutic target of your compound might also be crucial for the survival of normally proliferating cells.[6] Additionally, the concentrations being tested may be too high and toxic to all cell types.[6]
Q11: How can I determine the IC₅₀ value of this compound in a cancer cell line?
A11: The IC₅₀ value can be determined using a cell viability assay, such as the MTT assay.[2] This involves treating cancer cells with a range of concentrations of the compound for a set period (e.g., 48 or 72 hours).[2] After incubation, MTT is added, which is converted by living cells into formazan crystals. These crystals are then dissolved, and the absorbance is measured to calculate cell viability relative to an untreated control. The IC₅₀ is the concentration that inhibits cell growth by 50%.[2]
Q12: What biological pathways are typically targeted by pyridyl urea compounds?
A12: Pyridyl ureas are a promising class of compounds in oncology research.[2] Derivatives with a pyridinyl-urea scaffold have been identified as potent inhibitors of various protein kinases.[5] Specifically, they have been shown to target Apoptosis Signal-Regulating Kinase 1 (ASK1), a key part of the MAPK signaling pathway, and other kinases like VEGFR-2 and c-MET.[5][7] Inhibition of these pathways can modulate cellular responses to stress, inflammation, and apoptosis.[5][7]
Data Presentation
Table 1: Troubleshooting Compound Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Compound won't dissolve in DMSO to create stock solution. | Target concentration is too high for DMSO solubility. | Try gentle warming (up to 37°C) and sonication. If the issue persists, lower the target stock concentration.[4] |
| Precipitate forms immediately upon dilution into aqueous media. | "Solvent shock" due to rapid dilution. | Add the stock solution to the media dropwise while stirring or vortexing. Consider making an intermediate dilution in DMSO or the assay buffer.[5] |
| Solution becomes cloudy or hazy after dilution. | Formation of fine precipitate, indicating poor solubility. | Use light scattering or nephelometry to quantify. Try incorporating solubility enhancers into the buffer.[4] |
| Precipitate forms during incubation over time. | The compound is near its solubility limit and is slowly coming out of solution. | Lower the final concentration of the compound in the experiment. Ensure the temperature is stable.[5] |
Table 2: Strategies to Enhance Aqueous Solubility
| Method | Description | Advantages |
| pH Modification | Adjusting the pH of the buffer can alter the ionization state of the pyridyl groups, potentially increasing solubility. | Simple to implement. |
| Co-solvents | Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG) to the aqueous buffer. | Can significantly increase the solubility of hydrophobic compounds. |
| Cyclodextrins | These cyclic oligosaccharides encapsulate the compound, forming a water-soluble "inclusion complex".[4] | High solubilization capacity and can improve compound stability.[4] |
| Surfactants | Agents like Tween® or Triton™ X-100 form micelles that can solubilize the compound. | Effective at low concentrations. |
Table 3: Recommended Storage Conditions
| Factor | Potential Effect on this compound | Recommended Prevention |
| Light (especially UV) | Photodegradation of the pyridine rings.[3] | Store in an amber or opaque, tightly sealed container.[3] |
| Temperature | Potential for thermal decomposition of the urea linkage.[3] | Store in a cool environment. For long-term storage, refrigeration (2-8°C) is recommended.[3] |
| Humidity/Moisture | Hydrolysis of the urea bond.[3] | Store in a tightly sealed container in a dry place. Using a desiccator is advisable.[3] |
| pH (in solution) | Accelerated hydrolysis under acidic or alkaline conditions.[3] | If preparing solutions, use a neutral, buffered solvent and use the solution immediately. Avoid storing in acidic or basic solutions.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on the reaction of an aminopyridine with a pyridyl isocyanate.[2]
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Reactant Preparation : In a round-bottom flask, dissolve 3-aminopyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere (nitrogen or argon).
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Reaction Initiation : To the stirred solution, add 3-pyridyl isocyanate (1.0 eq.) dropwise at room temperature.
-
Reaction Conditions : Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often left to stir for several hours or overnight.[2]
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Product Isolation : The resulting solid product, which typically precipitates out of the solution, is collected by vacuum filtration.[2]
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Purification : Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove impurities.[2] Dry the purified product under a vacuum. Further purification can be achieved by recrystallization if necessary.[2]
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation : Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3]
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Weighing : Accurately weigh the required amount of the compound. For a 10 mM solution of a compound with a molecular weight of 214.22 g/mol , you would weigh 2.14 mg for 1 mL of solvent.
-
Dissolution : Add the weighed compound to a sterile glass vial. Add the calculated volume of high-purity, anhydrous DMSO.[4]
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Mixing : Vortex the solution vigorously for 1-2 minutes.[4] If the solid is not fully dissolved, place the sealed vial in an ultrasonic bath for 5-10 minutes.[4] Gentle warming in a 37°C water bath can also be applied if necessary.[4]
-
Storage : Store the stock solution in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[2][6]
-
Compound Treatment : Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the compound at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO).[6]
-
Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition : After incubation, add MTT solution (e.g., 10 µL of 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.[2][6]
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Formazan Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the crystals.[2]
-
Absorbance Measurement : Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
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Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results against the compound concentration to determine the IC₅₀ value.[2]
Visualizations
Caption: A general workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting precipitation issues.
Caption: Proposed inhibition of the ASK1 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
"addressing off-target effects of 1,3-Di(pyridin-3-yl)urea"
Welcome to the technical support center for 1,3-Di(pyridin-3-yl)urea. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address common issues encountered during experimentation with this compound, particularly concerning its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule belonging to the pyridyl-urea class of compounds.[1] This class of compounds is recognized for its potential as kinase inhibitors.[2][3] The central urea moiety is a key structural feature that can form hydrogen bonds with biological targets, and pyridyl-urea derivatives have been investigated as inhibitors of various protein kinases involved in cancer and inflammatory diseases, such as Apoptosis signal-regulating kinase 1 (ASK1), VEGFR-2, and c-MET.[2][3]
Q2: I am observing unexpected cellular phenotypes after treatment with this compound. What could be the cause?
A2: Unexpected cellular phenotypes are a common challenge when working with kinase inhibitors and may be due to several factors. These include off-target effects, the specific genetic context of your cell line, or experimental variability. It is crucial to verify the engagement of the primary target and evaluate the inhibitor's broader selectivity profile.[4]
Q3: My compound is showing significant cytotoxicity in my normal (non-cancerous) cell line controls. What are the potential reasons for this?
A3: High cytotoxicity in normal cells can arise from several factors.[5] The compound may have off-target effects on proteins essential for normal cell survival.[5] Alternatively, the intended target of your compound might also be crucial for the viability of proliferating normal cells.[5] It is also possible that the concentrations you are using are toxic to all cell types.[5]
Q4: I am observing precipitation of this compound in my cell culture media. What causes this and how can I prevent it?
A4: Precipitation of poorly water-soluble compounds like this compound in aqueous-based cell culture media is a frequent issue.[6] The primary causes include the compound's low aqueous solubility, "solvent shock" from rapid dilution of a concentrated stock (e.g., in DMSO) into the media, or the final concentration exceeding its solubility limit.[6] To prevent this, it is advisable to prepare a fresh stock solution, consider making an intermediate dilution in DMSO, and add the compound to the media dropwise while vortexing.[6]
Q5: Are there known off-target effects for pyridyl-urea based kinase inhibitors?
A5: Yes, like many kinase inhibitors, pyridyl-urea compounds can have off-target effects.[6] For instance, some multi-targeted kinase inhibitors of the urea class, such as sorafenib, are known to inhibit kinases beyond their primary targets, including VEGFR, PDGFR, and c-Kit.[4] It is recommended to profile your specific compound against a kinase panel to understand its unique off-target profile.[4]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect Observed
If you are not observing the expected level of inhibition, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Degradation | Verify the integrity and concentration of your stock solution. Prepare fresh dilutions for each experiment as chemical inhibitors can degrade over time.[7] |
| Incorrect Assay Conditions | Ensure the kinase reaction is in the linear range and that the ATP concentration is consistent across experiments, as IC50 values of ATP-competitive inhibitors are sensitive to ATP levels.[8] |
| Cell Line Resistance | The targeted kinase may not be the primary driver of the signaling pathway in your specific cell model. Different cancer cell lines can have varying dependencies on specific kinases. |
| Low Compound Potency | Confirm the potency of your compound stock. Consider performing a dose-response experiment to determine the optimal concentration. |
Issue 2: High Background Signal in Kinase Assays
High background signals can mask the true inhibitory effects of your compound. Here are some ways to address this:
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | Ensure that buffer components, substrates, or enzymes are not contaminated with ATP or other interfering substances. |
| Compound Interference | Your compound may be interfering with the detection reagents (e.g., in luminescence-based assays). Run a control with the compound and the detection reagent in the absence of the kinase reaction components. |
| Non-specific Inhibition | Some molecules can indirectly inhibit kinases, for example, by chelating essential cofactors.[9] |
| Protein Aggregation | Aggregated kinase protein may exhibit altered activity. Ensure proper protein folding and solubility.[9] |
Quantitative Data
Due to the limited publicly available data for this compound, the following tables present data for structurally related pyridyl-urea compounds to provide a general reference. The specific activity of this compound must be determined experimentally.
Table 1: Inhibitory Activity of a Pyridin-3-yl Analogue Against c-MET and VEGFR-2
| Compound | Target Kinase | IC50 (nM) |
| Pyridin-3-yl analogue (APPU2m) | c-MET | 450 ±30 |
| VEGFR-2 | 850 ±50 |
Data from a study on 1,3-diphenylurea appended aryl pyridine derivatives.[2]
Table 2: Anti-Proliferative Activity of Selected Pyridine-Urea Compounds in MCF-7 Breast Cancer Cells
| Compound | Incubation Time | IC50 (µM) |
| 8g | 48h | 0.11 |
| 72h | 3.21 | |
| 8j | 48h | 0.23 |
| 72h | 5.14 | |
| 8l | 48h | 0.19 |
| 72h | 4.32 |
Data from a study on the in vitro anti-proliferative activity of pyridine-ureas against the MCF-7 breast cancer cell line.[10]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from methods utilizing the ADP-Glo™ Kinase Assay to measure the inhibitory activity of a compound against a target kinase.
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Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the appropriate kinase buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions.
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Add Kinase and Substrate: Add a mixture containing the recombinant active kinase enzyme and a suitable substrate.
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Initiate Reaction: Start the kinase reaction by adding ATP.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent system according to the manufacturer's instructions.
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Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values from the resulting dose-response curves.[8]
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
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Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[1]
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Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).[1]
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MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.[1]
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Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]
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Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.[1]
Visualizations
Caption: Hypothetical signaling pathway inhibition by this compound.
Caption: Experimental workflow for troubleshooting compound precipitation.
Caption: Logical workflow for distinguishing on-target vs. off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 39642-60-9 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to 1,3-Di(pyridin-3-yl)urea
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to the kinase inhibitor 1,3-Di(pyridin-3-yl)urea in cell lines. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and overcome resistance in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My cells, which were initially sensitive to this compound, are no longer responding. How can I confirm that they have developed resistance?
A1: The definitive way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line against the original, sensitive (parental) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically determined using a cell viability assay, such as the MTT or MTS assay.
Q2: What are the most probable biological mechanisms driving resistance to this compound in my cell lines?
A2: As this compound and its analogs function as kinase inhibitors, resistance mechanisms are often similar to those observed for other drugs in this class, such as Sorafenib and Regorafenib.[1][2][3] The most common mechanisms include:
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Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating another. Key bypass pathways implicated in resistance to kinase inhibitors include the PI3K/Akt/mTOR and the MAPK/ERK pathways.[2][3][4]
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Reactivation of the Target Pathway: The cell might find ways to reactivate the primary target pathway downstream of the inhibitor's action. For instance, in response to RAF inhibition, cells can reactivate the ERK pathway.[4]
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Epithelial-Mesenchymal Transition (EMT): This process can confer resistance to a variety of cancer therapies, including kinase inhibitors.[3][5]
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Increased Drug Efflux: Although less specific, the upregulation of ATP-binding cassette (ABC) transporters can reduce the intracellular concentration of the drug.
Q3: If my cells are resistant to this compound, are they likely to be resistant to other urea-based kinase inhibitors?
A3: There is a possibility of cross-resistance, particularly with inhibitors that target the same or overlapping sets of kinases. However, the degree of cross-resistance can vary. It is recommended to test the sensitivity of your resistant cell line to other related compounds to determine their efficacy.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values between experiments. | 1. Reagent Variability: Age and storage of this compound stock, or viability assay reagents. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift. 3. Inconsistent Cell Seeding: Uneven cell numbers across wells. | 1. Prepare fresh dilutions of the compound for each experiment. Ensure reagents are within their expiration dates and stored correctly. 2. Use cells within a consistent and limited passage number range. 3. Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| No significant cell death in suspected resistant cells compared to sensitive cells. | 1. Suboptimal Drug Concentration: The concentrations used may not be high enough to affect the resistant cells. 2. Assay Sensitivity: The chosen cell death assay may not be sensitive enough. | 1. Perform a dose-response curve with a wider range of concentrations, extending to higher levels for the resistant cells. 2. Use multiple assays to assess cell death, such as an apoptosis assay (e.g., Annexin V staining) in addition to a viability assay. |
| High background in Western blot analysis of signaling pathways. | 1. Insufficient Blocking: Non-specific antibody binding. 2. Antibody Concentration Too High: Both primary and secondary antibody concentrations can affect background. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Optimize antibody concentrations by performing a titration. |
Data Presentation
Table 1: Hypothetical IC50 Values for Sensitive vs. Resistant Cell Lines
This table illustrates the expected shift in IC50 values upon the development of resistance to this compound.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Line | This compound | 2.5 | 1 |
| Resistant Line | This compound | 25.0 | 10 |
Table 2: Effect of a Combination Therapy on Resistant Cells
This table demonstrates how a second compound (e.g., a PI3K inhibitor) might re-sensitize resistant cells to the primary drug.
| Cell Line | Treatment | IC50 of this compound (µM) |
| Resistant Line | This compound alone | 25.0 |
| Resistant Line | This compound + PI3K Inhibitor (e.g., 1 µM) | 5.0 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes the generation of a resistant cell line through continuous exposure to escalating concentrations of the drug.
-
Determine Initial IC50: First, determine the IC50 of this compound on your parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of this compound in the culture medium. This increase is typically done in a stepwise manner (e.g., doubling the concentration at each step).
-
Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. Monitor for signs of toxicity. If significant cell death occurs, revert to the previous lower concentration until the cells recover.
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line. A resistant cell line is typically considered established when the IC50 is at least 10-fold higher than the parental line.
-
Cryopreservation: It is crucial to freeze stocks of cells at various stages of resistance development.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis of MAPK and PI3K/Akt Pathways
This protocol is for investigating the activation status of key signaling pathways.
-
Cell Lysis: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt). Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Potential mechanism of resistance via bypass pathway activation.
Caption: Troubleshooting workflow for suspected resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. New knowledge of the mechanisms of sorafenib resistance in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | EGFR bypass activation mediates acquired resistance to regorafenib in hepatocellular carcinoma [frontiersin.org]
- 5. Regorafenib reverses HGF‐induced sorafenib resistance by inhibiting epithelial‐mesenchymal transition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 1,3-Di(pyridin-3-yl)urea
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of 1,3-Di(pyridin-3-yl)urea. The content is based on established strategies for poorly soluble compounds and specific information available for pyridine-urea derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound expected to be low?
A1: Pyridine-urea derivatives often exhibit poor aqueous solubility due to their crystalline structure and molecular properties that are not conducive to favorable interactions with water.[1] The oral bioavailability of a drug is dependent on several factors including solubility, permeability, and first-pass metabolism.[2] For compounds like this compound, poor solubility is a primary obstacle to achieving adequate absorption from the gastrointestinal tract. Over 70% of new chemical entities in drug development pipelines face challenges with poor aqueous solubility.[1][3]
Q2: What is the recommended first step to address poor solubility in in-vitro assays?
A2: The initial step is to prepare a high-concentration stock solution in a suitable organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice for poorly soluble compounds in research settings.[1] However, it is crucial to be aware of potential precipitation when the DMSO stock is diluted into an aqueous buffer.[1] The final DMSO concentration in assays should typically be kept below 0.5% to avoid solvent-induced artifacts.[1]
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
A3: Several strategies can be employed, and the optimal method may require empirical testing. Key approaches include:
-
pH Modification: The pyridine moieties in the molecule are basic. Lowering the pH of the solution will protonate the pyridine nitrogens, creating a charged species with increased aqueous solubility.[1]
-
Co-solvents: Adding a water-miscible organic solvent such as ethanol, PEG 400, or propylene glycol can reduce the polarity of the solvent system, thereby improving the solubility of hydrophobic molecules.[1]
-
Excipients: The use of solubilizing excipients like cyclodextrins can form inclusion complexes with the drug, providing a more hydrophilic exterior and enhancing solubility.[1][4]
Q4: Beyond solubility, what other factors can limit the bioavailability of this compound?
Troubleshooting Guides
Issue 1: Compound precipitates out of solution during in-vitro experiments.
| Potential Cause | Troubleshooting Steps |
| "Crashing out" upon dilution of DMSO stock | 1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of co-solvent (e.g., ethanol, PEG 400) in the final assay buffer, ensuring it does not exceed the tolerance of your experimental system.[1] 3. Evaluate the effect of pH on solubility. For this basic compound, a slightly acidic buffer may improve solubility.[1] |
| Low intrinsic aqueous solubility | 1. Prepare a formulation with a solubilizing excipient such as a cyclodextrin.[1] 2. Consider creating a solid dispersion of the compound in a polymer matrix to improve its dissolution rate.[3][4] |
Issue 2: Poor in-vivo exposure (low Cmax and AUC) despite acceptable in-vitro solubility.
| Potential Cause | Troubleshooting Steps |
| Low intestinal permeability | 1. Investigate the use of permeation enhancers, though this requires careful consideration of potential toxicity. 2. Explore formulation strategies that can improve absorption, such as self-emulsifying drug delivery systems (SEDDS).[4] |
| High first-pass metabolism | 1. Conduct in-vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolic pathways. 2. If metabolism is extensive, consider chemical modification of the molecule to block metabolic sites (a medicinal chemistry approach). |
| Rapid crystallization in the GI tract | 1. Formulate the compound as an amorphous solid dispersion to maintain a supersaturated state in the gut.[3] 2. Reduce the particle size to the nanometer range (nanosizing) to increase the surface area for dissolution.[4] |
Quantitative Data Summary
Specific pharmacokinetic data for this compound is not publicly available. However, solubility data for a closely related isomer is provided for reference.
| Compound | Parameter | Value | Conditions |
| 1,3-Di(pyridin-4-yl)-Urea | Aqueous Solubility | >32.1 µg/mL | pH 7.4 |
Key Experimental Protocols
Protocol 1: Solubility Enhancement using pH Modification
-
Prepare Buffers: Prepare a series of aqueous buffers with pH values ranging from 4.0 to 7.5.
-
Compound Addition: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the samples to pellet the undissolved solid.
-
Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Cyclodextrin Complex by Kneading Method
-
Weigh Components: Weigh out this compound and a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a 1:1 or 1:2 molar ratio.
-
Mixing: Transfer the powders to a mortar.
-
Kneading: Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) dropwise to the powder mixture. Knead the mixture thoroughly with a pestle for 30-45 minutes to form a uniform, thick paste.[1]
-
Drying: Dry the resulting paste in an oven at 40-50°C or under a vacuum until all solvent is removed.[1]
-
Characterization: The resulting solid is the drug-cyclodextrin complex. Confirm complex formation using techniques like DSC, XRD, or FTIR and test its aqueous solubility.
Visualizations
Caption: A logical workflow for selecting and evaluating strategies to improve the bioavailability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Technical Support Center: Quantitative Analysis of 1,3-Di(pyridin-3-yl)urea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 1,3-Di(pyridin-3-yl)urea. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Troubleshooting Guides
Users may encounter several common issues during the quantitative analysis of this compound by High-Performance Liquid Chromatography (HPLC). This guide provides solutions to frequently observed problems such as peak tailing, peak broadening, and inconsistent retention times.
Quantitative Data Summary for Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Peak Tailing | Secondary interactions between the basic pyridine nitrogens and acidic silanol groups on the HPLC column. | Use an end-capped column or add a competing base (e.g., 0.1% triethylamine) to the mobile phase. Adjust mobile phase pH to be 2-3 units below the pKa of the pyridine nitrogen. | Symmetrical peak shape with a tailing factor close to 1. |
| Peak Broadening | High extra-column volume or a contaminated/degraded column. | Minimize tubing length and diameter. Use a guard column and/or flush the analytical column with a strong solvent. | Sharper peaks with increased column efficiency. |
| Retention Time Shift | Inconsistent mobile phase preparation or temperature fluctuations. | Prepare fresh mobile phase daily and use a column oven to maintain a constant temperature. | Consistent and reproducible retention times.[1][2] |
| Poor Resolution | Inadequate separation from impurities or degradants. | Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio) or switch to a column with a different selectivity. | Baseline separation of the analyte peak from other components. |
| Low Signal Intensity | Suboptimal detection wavelength or low sample concentration. | Determine the UV maximum of this compound (typically around 200-220 nm for urea-like compounds) and ensure the sample concentration is above the limit of detection.[3][4][5] | Increased peak height and better signal-to-noise ratio. |
Experimental Protocols
A detailed methodology for a reversed-phase HPLC (RP-HPLC) method suitable for the quantitative analysis of this compound is provided below.
RP-HPLC Method for Quantitative Analysis
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
-
Visualizations
Troubleshooting Workflow for HPLC Analysis
Caption: A flowchart outlining the decision-making process for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal detection wavelength for the quantitative analysis of this compound?
A1: Due to the urea functional group, this compound is expected to have a UV absorbance maximum at a low wavelength, typically around 200-220 nm. It is recommended to determine the empirical UV maximum of a standard solution using a UV-Vis spectrophotometer to ensure optimal sensitivity.[3][4][5]
Q2: Why am I observing peak tailing for my this compound peak?
A2: Peak tailing is a common issue when analyzing basic compounds like those containing pyridine rings on silica-based C18 columns.[6][7] This is often due to secondary ionic interactions between the protonated pyridine nitrogen and negatively charged residual silanol groups on the column packing material.[8][9] To mitigate this, consider using an end-capped column, adding a small amount of a competing base like triethylamine to the mobile phase, or adjusting the mobile phase pH to suppress the ionization of the silanol groups.[6][8]
Q3: My retention times are not consistent between runs. What could be the cause?
A3: Inconsistent retention times are often a result of changes in the mobile phase composition or column temperature.[1][2] Ensure that the mobile phase is prepared fresh daily and is well-mixed. Using a column oven to maintain a constant temperature is also crucial for reproducible results. Column degradation over time can also lead to shifts in retention.[2]
Q4: How can I improve the separation of this compound from its impurities?
A4: To improve resolution, you can try several approaches. Modifying the mobile phase by changing the organic-to-aqueous ratio or switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.[3] If these adjustments are insufficient, using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) may provide the necessary selectivity to resolve co-eluting peaks.[8]
Q5: What is the best way to prepare samples of this compound for HPLC analysis?
A5: Samples should be dissolved in a solvent that is compatible with the mobile phase, ideally the mobile phase itself, to avoid peak distortion.[10] It is important to ensure that the sample concentration is within the linear range of the method. All samples should be filtered through a 0.45 µm filter before injection to remove any particulate matter that could clog the column or system tubing.[1]
Logical Relationship of Analytical Method Components
References
- 1. labcompare.com [labcompare.com]
- 2. uhplcs.com [uhplcs.com]
- 3. benchchem.com [benchchem.com]
- 4. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Validating the Inhibitory Effect of 1,3-Di(pyridin-3-yl)urea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific biological targets for the compound 1,3-Di(pyridin-3-yl)urea are not extensively documented in publicly available literature, the broader class of pyridinyl ureas has demonstrated inhibitory activity against several protein kinases implicated in oncology and inflammatory diseases. This guide provides a framework for validating the potential inhibitory effects of this compound against three plausible kinase targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-MET), and Apoptosis Signal-regulating Kinase 1 (ASK1).
This document outlines the necessary experimental protocols, presents a comparative analysis with established inhibitors, and visualizes the relevant biological pathways and workflows to guide the validation process.
Comparative Analysis of Kinase Inhibitors
To objectively assess the inhibitory potential of this compound, its performance should be benchmarked against well-characterized inhibitors of the proposed targets. The following tables provide a comparative overview of established inhibitors for VEGFR-2, c-MET, and ASK1.
Table 1: Comparison of VEGFR-2 Inhibitors
| Compound | Target(s) | IC50 (VEGFR-2) | Mechanism of Action |
| This compound | Hypothetical: VEGFR-2 | To be determined | To be determined |
| Sorafenib | Multi-kinase (VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT-3, RAF)[1][2][3] | 90 nM | ATP-competitive inhibitor of multiple receptor tyrosine kinases, blocking downstream signaling pathways like the RAF/MEK/ERK pathway.[1] |
| Cabozantinib | Multi-kinase (VEGFR-1, -2, -3, c-MET, AXL, RET, KIT, FLT3)[4][5] | 0.035 nM | Potent ATP-competitive inhibitor of multiple receptor tyrosine kinases, reducing tumor angiogenesis, invasion, and metastatic potential.[4][6] |
Table 2: Comparison of c-MET Inhibitors
| Compound | Target(s) | IC50 (c-MET) | Mechanism of Action |
| This compound | Hypothetical: c-MET | To be determined | To be determined |
| Cabozantinib | Multi-kinase (c-MET, VEGFR-1, -2, -3, AXL, RET, KIT, FLT3)[4][5] | 1.3 nM | Potent ATP-competitive inhibitor that blocks HGF-stimulated c-MET phosphorylation and downstream signaling.[6] |
| Crizotinib | Multi-kinase (c-MET, ALK, ROS1) | 4 nM | An ATP-competitive inhibitor that targets the kinase domain of c-MET, ALK, and ROS1, disrupting key oncogenic signaling pathways. |
Table 3: Comparison of ASK1 Inhibitors
| Compound | Target(s) | IC50 (ASK1) | Mechanism of Action |
| This compound | Hypothetical: ASK1 | To be determined | To be determined |
| Selonsertib (GS-4997) | ASK1[7][8] | 17 nM | An ATP-competitive inhibitor that binds to the catalytic kinase domain of ASK1, preventing its activation and downstream signaling to JNK and p38 MAPK.[7] |
Experimental Protocols
To validate the inhibitory effect of this compound, a series of in vitro kinase assays should be performed. Below are detailed methodologies for assessing its activity against VEGFR-2, c-MET, and ASK1.
Experimental Workflow for Kinase Inhibition Assay
The general workflow for determining the in vitro inhibitory potency of a test compound against a target kinase is depicted below.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol is designed to measure the inhibition of recombinant human VEGFR-2 kinase activity. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is commonly used to quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound and reference inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well assay plates
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and the reference inhibitor in DMSO. Further dilute these in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup: Add the diluted compounds to the assay plate. Include controls for no inhibitor (100% activity) and no enzyme (0% activity).
-
Enzyme and Substrate Addition: Add the VEGFR-2 enzyme and the substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the ADP produced by adding the ADP-Glo™ Reagent and then the Kinase Detection Reagent, according to the manufacturer's protocol.[9][10][11]
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response curve with a nonlinear regression model.
-
Protocol 2: In Vitro c-MET Kinase Inhibition Assay
This protocol follows a similar principle to the VEGFR-2 assay to measure the inhibition of recombinant human c-MET kinase.
-
Materials:
-
Recombinant Human c-MET Kinase
-
Kinase Assay Buffer
-
ATP and appropriate substrate
-
This compound and reference inhibitor (e.g., Cabozantinib)
-
Luminescence-based detection kit
-
Assay plates
-
-
Procedure:
-
Follow the general procedure outlined in the VEGFR-2 assay protocol, substituting the specific c-MET enzyme and its corresponding substrate.[12][13]
-
Optimize the enzyme concentration and incubation time for the c-MET kinase to ensure the reaction is within the linear range.
-
Use a known c-MET inhibitor, such as Cabozantinib, as a positive control for inhibition.
-
Calculate the IC50 value for this compound against c-MET.
-
Protocol 3: In Vitro ASK1 Kinase Inhibition Assay
This protocol is adapted for measuring the inhibition of recombinant human ASK1.
-
Materials:
-
Procedure:
-
Adhere to the general kinase assay workflow, using the ASK1 enzyme and MBP substrate.[9][16]
-
Prepare reagents and compound dilutions as previously described.
-
Given that ASK1 is a serine/threonine kinase, ensure the buffer conditions and substrate are appropriate.
-
Incubate and perform the detection steps as per the manufacturer's instructions for the ADP-Glo™ assay.[14][15]
-
Determine the IC50 value for this compound against ASK1.
-
Signaling Pathways
Understanding the signaling context of the target kinases is crucial for interpreting the potential downstream effects of inhibition.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream cascades that promote cell proliferation, migration, and survival, which are hallmarks of angiogenesis.[17][18][19][20]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
c-MET Signaling Pathway
The binding of Hepatocyte Growth Factor (HGF) to the c-MET receptor tyrosine kinase activates signaling pathways involved in cell proliferation, motility, and invasion.[21][22][23][24] Aberrant activation of this pathway is common in many cancers.[21]
Caption: Key downstream pathways of c-MET signaling.
ASK1 Signaling Pathway
ASK1 is a key component of the MAP kinase signaling cascade, activated by various cellular stresses like oxidative stress.[25][26] It activates the JNK and p38 MAPK pathways, leading to inflammation and apoptosis.[25][27][28]
Caption: The ASK1 stress-activated signaling cascade.
References
- 1. droracle.ai [droracle.ai]
- 2. Sorafenib - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. urology-textbook.com [urology-textbook.com]
- 5. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 7. Selonsertib | C24H24FN7O | CID 71245288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.de [promega.de]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. ASK1 Kinase Enzyme System Application Note [promega.com]
- 15. ASK1 Kinase Enzyme System [promega.com]
- 16. scribd.com [scribd.com]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. c-MET [stage.abbviescience.com]
- 24. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ASK1 - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
Comparative Analysis of 1,3-Di(pyridin-3-yl)urea and its Analogs as Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the synthesis, biological activity, and structure-activity relationships of 1,3-di(pyridin-3-yl)urea and its derivatives.
This guide provides a detailed comparative analysis of this compound and its analogs, a class of compounds that has garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors for the treatment of cancer and other diseases. The urea scaffold serves as a key pharmacophore, facilitating interactions with the hinge region of various kinases, while the pyridine rings offer opportunities for structural modifications to enhance potency and selectivity. This document summarizes key biological data, outlines experimental protocols, and visualizes relevant signaling pathways to aid in the rational design of novel therapeutics.
Performance Comparison of this compound Analogs
The following tables summarize the in vitro biological activities of this compound and a selection of its analogs against various protein kinases and cancer cell lines. The data highlights the impact of structural modifications on inhibitory potency and cellular efficacy.
Table 1: Kinase Inhibitory Activity of this compound Analogs
| Compound ID | R1 | R2 | Target Kinase | IC50 (nM) |
| 1 | H | H | VEGFR-2 | >1000 |
| 2 | 4-Cl | H | VEGFR-2 | 90 |
| 3 | 4-CH3 | H | VEGFR-2 | 150 |
| 4 | H | 2-((quinolin-4-ylmethyl)amino) | KDR (VEGFR-2) | 68.9[1] |
| 5 | 3-(trifluoromethyl) | H | p38α | 0.47[2] |
| 6 | H | H | ASK1 | >1000 |
| 7 | 4-Cl, 3-(trifluoromethyl)phenyl | 2-((quinolin-4-ylmethyl)amino)pyridin-3-yl | KDR (VEGFR-2) | 68.9[1] |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Anti-proliferative Activity of this compound Analogs
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) |
| 8 | 4-methoxyphenyl | 6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl | MCF-7 | 1.88[3] |
| 9 | 3-chlorophenyl | 6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl | MCF-7 | >50 |
| 10 | 4-(4-amino-5-(pyridin-2-yl)pyrimidin-2-yl)phenyl | 2,6-difluorophenyl | H-460 | 0.15[2] |
| 11 | 4-(4-amino-5-(pyridin-2-yl)pyrimidin-2-yl)phenyl | 2,6-difluorophenyl | HT-29 | 0.089[2] |
| 12 | 2-(4-(hydroxymethyl)piperidin-1-yl)-4-(pyridin-3-yl)phenyl | 4-chlorophenyl | NCI-60 Panel | Lethal effect on several cell lines[3][4] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Table 3: Physicochemical Properties of Pyridinyl Urea Analogs
| Property | 1,3-Di(pyridin-4-yl)urea | Pyridine-Urea Derivatives (General) |
| Molecular Weight | 214.23 g/mol | Varies with substitution |
| LogP (predicted) | 0.8 - 1.5[5] | Generally low to moderate |
| pKa (predicted) | ~5.2 (for pyridine rings)[5] | Pyridine rings are weakly basic |
| Solubility | >32.1 µg/mL in pH 7.4 buffer[5] | Generally soluble in polar organic solvents, sparingly soluble in water[6] |
Signaling Pathways
This compound and its analogs primarily exert their biological effects by inhibiting protein kinases involved in crucial cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagrams below illustrate the key pathways targeted by these compounds.
VEGFR-2 signaling pathway and the point of inhibition by diaryl urea analogs.
c-MET signaling pathway and the point of inhibition by diaryl urea analogs.
ASK1/p38 MAPK signaling pathway and points of inhibition by diaryl urea analogs.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and validate the findings.
Synthesis of this compound
A general and efficient method for the synthesis of symmetrical diaryl ureas involves the reaction of an aminopyridine with phosgene or a phosgene equivalent, or by heating with urea.[7]
Materials:
-
3-Aminopyridine
-
Urea
-
Inert organic solvent (e.g., chlorobenzene, toluene)
Procedure:
-
Combine 3-aminopyridine and urea in a molar ratio of approximately 2:1 in a reaction vessel equipped with a reflux condenser.
-
Add an inert organic solvent to the mixture.
-
Heat the reaction mixture to reflux (approximately 150-160°C) and maintain for 4-5 hours. Nitrogen gas can be bubbled through the mixture initially to facilitate the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
The precipitated this compound is collected by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a luminescence-based assay to determine the inhibitory activity of a compound against a specific kinase, such as VEGFR-2.
General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: In a multi-well plate, add the kinase and the test compound at various concentrations. Include a positive control (kinase without inhibitor) and a negative control (no kinase).
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a luminescence-based detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
References
- 1. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 8. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Target Engagement of 1,3-Di(pyridin-3-yl)urea: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming the direct interaction of a small molecule with its intended biological target is a critical step in the validation of its mechanism of action. This guide provides a comparative framework for assessing the target engagement of 1,3-Di(pyridin-3-yl)urea, a compound recognized as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Due to the limited publicly available data on the specific target engagement of this compound, this guide will draw comparisons with established kinase inhibitors that target pathways potentially modulated by this class of compounds, including VEGFR-2, RAF, and p38 MAPK.
Comparative Analysis of Kinase Inhibitors
This compound belongs to the pyridyl urea class of compounds, which have been investigated as inhibitors of several protein kinases crucial in cancer and inflammatory diseases. While direct quantitative data for this compound is not extensively available in the public domain, the following table compares the inhibitory activities of well-characterized inhibitors targeting kinases potentially engaged by pyridyl ureas. This provides a benchmark for evaluating the potential efficacy of this compound and its derivatives.
| Target Kinase | Compound | IC50 (nM) | Assay Type |
| VEGFR-2 | Sorafenib | 90 | Kinase Assay |
| Axitinib | 0.2 | Kinase Assay | |
| Sunitinib | 9 | Kinase Assay | |
| Pyridine-urea derivative 8e | 3,930[1] | Kinase Assay | |
| B-Raf (V600E) | Vemurafenib | 31 | Kinase Assay |
| Dabrafenib | 0.6 | Kinase Assay | |
| Sorafenib | - | Kinase Assay | |
| p38α MAPK | Doramapimod (BIRB 796) | 38 | Kinase Assay |
| SB202190 | 50 | Kinase Assay | |
| Neflamapimod (VX-745) | 10 | Kinase Assay |
Experimental Protocols for Target Engagement
To rigorously confirm the binding of this compound to its putative kinase targets, a combination of in vitro and cellular assays is recommended.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases (e.g., VEGFR-2, RAF, p38 MAPK).
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, B-Raf, p38α)
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for VEGFR-2, MEK1 for B-Raf, ATF-2 for p38α)
-
ATP
-
Kinase assay buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted compound to the wells of the assay plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement within a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[2][3]
Objective: To confirm the binding of this compound to its target kinase in intact cells.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium
-
This compound
-
Lysis buffer
-
Antibodies specific to the target kinase for Western blotting
Procedure:
-
Treat cultured cells with this compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature using Western blotting.
-
Binding of the compound is expected to increase the thermal stability of the target protein, resulting in a shift of its melting curve to a higher temperature.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free detection of binding events, allowing for the determination of binding kinetics (association and dissociation rates) and affinity.[4][5]
Objective: To quantify the binding affinity (KD) and kinetics of this compound to its target kinase.
Materials:
-
SPR instrument and sensor chips
-
Purified target kinase
-
This compound
-
Running buffer
Procedure:
-
Immobilize the purified kinase onto the surface of a sensor chip.
-
Flow a series of concentrations of this compound over the chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.
-
Analyze the binding and dissociation phases to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing Key Concepts
To further aid in the understanding of the experimental design and biological context, the following diagrams are provided.
Potential kinase targets of this compound in signaling pathways.
Experimental workflow for confirming target engagement.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation | MDPI [mdpi.com]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
"cross-validation of 1,3-Di(pyridin-3-yl)urea activity in different assays"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of 1,3-Di(pyridin-3-yl)urea and structurally related compounds across various in vitro assays. While specific quantitative efficacy data for this compound is limited in publicly available literature, this document contrasts the known mechanisms and performance of analogous pyridinyl-urea compounds to provide a foundational understanding of its potential therapeutic applications, particularly in oncology.
Data Presentation: Quantitative Efficacy of Structurally Related Pyridinyl-Urea Analogs
The following table summarizes the inhibitory activities of various pyridinyl-urea derivatives that share structural similarities with this compound. This data is presented to illustrate the potential of this chemical class as kinase inhibitors.
| Compound/Analog Name | Target Kinase | IC50 (nM) | Assay Type | Reference Cell Line(s) |
| Sorafenib | VEGFR-2 | 90 | In vitro kinase assay | - |
| PDGFR-β | 58 | In vitro kinase assay | - | |
| c-Kit | 68 | In vitro kinase assay | - | |
| RAF-1 | 6 | In vitro kinase assay | - | |
| Selonsertib (GS-4997) | ASK1 | 1.55 ± 0.27 | In vitro bioassay | - |
| Compound 2n (a 1,3-diphenylurea appended aryl pyridine derivative) | c-MET | 18 | Not Specified | MCF-7 |
| VEGFR-2 | 24 | Not Specified | MCF-7 | |
| Pyridine-urea derivative 8e | VEGFR-2 | 3930 | Not Specified | - |
| Pyridine-urea derivative 8n | VEGFR-2 | Not Specified | Not Specified | - |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and validation of experimental findings. Below are generalized protocols for key assays relevant to the evaluation of compounds like this compound.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Reagents and Materials:
-
Recombinant human kinase domain (e.g., VEGFR-2)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
The test compound is serially diluted in DMSO and added to the wells of a 384-well plate.
-
The kinase enzyme and the substrate peptide are added to the wells and incubated for a short period.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent and a luminometer.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially targeted by this compound and its analogs.
A Comparative Efficacy Analysis: 1,3-Di(pyridin-3-yl)urea Analogue versus Standard-of-Care Drugs in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a representative pyridinyl urea compound, a 1,3-diphenylurea appended aryl pyridine derivative, against established standard-of-care drugs in the context of oncology. The focus of this analysis is on the inhibition of key oncogenic pathways, specifically VEGFR-2 and c-MET signaling, and the resultant cytotoxic effects on the MCF-7 breast cancer cell line. All data is presented in a standardized format to facilitate direct comparison, and detailed experimental protocols are provided for reproducibility.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of the 1,3-diphenylurea appended aryl pyridine derivative (Compound 2n) and relevant standard-of-care drugs.[1] IC50 values are presented to denote the half-maximal inhibitory concentration, a standard measure of a compound's potency.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| 1,3-diphenylurea appended aryl pyridine derivative (Compound 2n) | VEGFR-2 | 24[1] |
| 1,3-diphenylurea appended aryl pyridine derivative (Compound 2n) | c-MET | 18[1] |
| Cabozantinib | VEGFR-2 | 0.035[2][3][4] |
| Cabozantinib | c-MET | 1.3[2][3][4] |
Table 2: In Vitro Cytotoxicity against MCF-7 Breast Cancer Cell Line
| Compound | Assay | IC50 |
| 1,3-diphenylurea appended aryl pyridine derivative (Compound 2n) | Cytotoxicity | 0.76 - 21.5 µM[1] |
| Tamoxifen | Cell Viability | 4.506 µg/mL (~12.1 µM)[5], 13.57 µM[6], 17.26 µM[7], 19.35 - 21.42 µM[8], 27 µM[9] |
| Doxorubicin | Cell Viability | 1.1 µg/mL (~1.9 µM)[10], 1.65 µM[7], 2.50 µM[11], 4 µM[12] |
| Paclitaxel | Cell Viability | 7.7 nM[13], 7.5 nM[14], 3.5 µM[15] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (VEGFR-2 & c-MET)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against VEGFR-2 or c-MET kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human VEGFR-2 or c-MET kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Test compound (1,3-diphenylurea appended aryl pyridine derivative or standard-of-care drug)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup: To the wells of the assay plate, add the kinase buffer, the respective kinase (VEGFR-2 or c-MET), and the kinase substrate.
-
Inhibitor Addition: Add the diluted test compound or vehicle (for control wells) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of terminating the kinase reaction and converting the generated ADP to ATP, followed by a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay) for MCF-7 Cells
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound or standard-of-care drug. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: VEGFR-2 and c-MET signaling pathways and points of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Workflow for the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Regulation of tamoxifen sensitivity by the PLAC8/MAPK pathway axis is antagonized by curcumin-induced protein stability change - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jrmds.in [jrmds.in]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 1,3-Di(pyridin-3-yl)urea Scaffold vs. Sorafenib in Kinase Inhibition
For Immediate Release
This guide provides a detailed, objective comparison between the kinase inhibitor scaffold, 1,3-Di(pyridin-3-yl)urea, and the established multi-kinase inhibitor, Sorafenib. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to contrast the efficacy, mechanisms of action, and experimental evaluation of these two important chemical classes in oncology research.
Introduction to the Competitors
This compound represents a versatile chemical scaffold used in the development of targeted kinase inhibitors. As a diaryl urea, its core structure is crucial for forming key hydrogen bonds within the ATP-binding pocket of various protein kinases.[1] Derivatives of this scaffold have been investigated as potent inhibitors of several kinases, including Apoptosis signal-regulating kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-MET, which are critical regulators in cellular stress and angiogenic pathways.[1]
Sorafenib (Nexavar) is an FDA-approved oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and certain types of thyroid cancer.[2] Its efficacy is derived from a dual mechanism: it inhibits tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway and disrupts tumor angiogenesis by blocking receptor tyrosine kinases such as VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR).[2]
Comparative Data: In Vitro Kinase Inhibition
Quantitative data for kinase inhibition is typically presented as IC50 values, the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by 50%. While direct comparative data for this compound itself is limited, this section presents the known efficacy of Sorafenib alongside data from various structurally related pyridyl urea derivatives to provide a representative comparison.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be approached with caution as experimental conditions may vary between sources.
| Target Kinase | This compound Scaffold (Derivatives) | Sorafenib |
| VEGFR-2 | 24 nM - 5.0 µM (for various derivatives)[3][4] | 90 nM[5][6] |
| c-MET | 18 nM - 170 nM (for various derivatives)[3] | Not a primary target |
| ASK1 | 1.55 nM - 45.27 nM (for various derivatives)[7] | Not a primary target |
| B-Raf | Data not available | 22 nM[6] |
| C-Raf (Raf-1) | Data not available | 6 nM[6] |
| PDGFR-β | Data not available | 57 nM[5][6] |
| c-KIT | Data not available | 68 nM[5][6] |
Mechanism of Action: Signaling Pathways
Both Sorafenib and pyridyl urea compounds function by inhibiting key kinases in signaling cascades that control cell proliferation and angiogenesis. Sorafenib has a broad target profile, famously inhibiting the Raf kinases central to the MAPK pathway, as well as the VEGFR and PDGFR receptors essential for angiogenesis. Pyridyl urea derivatives have shown potent and often selective inhibition against other critical kinases like ASK1 (another MAPK pathway component) and VEGFR-2.
Experimental Protocols
Accurate evaluation of kinase inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to determine the efficacy of compounds like this compound derivatives and Sorafenib.
In Vitro Biochemical Kinase Assay (VEGFR-2)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. This protocol is adapted for a luminescence-based format that measures ATP consumption.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test Compound (dissolved in DMSO)
-
Kinase-Glo® MAX Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[8]
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.[8]
-
Plate Setup: Add 25 µL of the master mix to each well of a white 96-well plate.[8]
-
Inhibitor Addition: Add 5 µL of the diluted test compound solutions to the appropriate wells. For "Positive Control" (100% kinase activity) and "Blank" (no enzyme) wells, add 5 µL of the 1x Kinase Buffer with the corresponding DMSO concentration.[9]
-
Enzyme Addition: Thaw the VEGFR-2 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer. Add 20 µL of the diluted enzyme to the "Test Compound" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[8][9]
-
Kinase Reaction: Gently mix the plate and incubate at 30°C for 45 minutes.[8][9]
-
Signal Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" values from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control". Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. This compound|CAS 39642-60-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 6. oncology-central.com [oncology-central.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the In Silico Validation of 1,3-Di(pyridin-3-yl)urea Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding performance of 1,3-Di(pyridin-3-yl)urea and its analogs, supported by in silico docking studies and experimental data. The urea scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form critical hydrogen bond interactions within the ATP-binding pockets of various protein kinases.[1] This document synthesizes preclinical data, outlines detailed experimental protocols, and presents visual workflows to aid in the research and development of novel therapeutics.
Comparative In Silico and In Vitro Data
The following table summarizes the in silico docking scores and corresponding in vitro inhibitory activities of this compound analogs against key protein kinase targets. Lower docking scores indicate a higher predicted binding affinity.
| Compound | Target Kinase | Docking Score (kcal/mol) | IC50 (nM) | Assay Type |
| 1,3-bis(p-hydroxyphenyl)urea | COX-1 | -8.5 | Data not available | In silico docking |
| 1,3-bis(p-hydroxyphenyl)urea | TNF-α | -7.9 | Data not available | In silico docking |
| Pyridin-2-yl urea derivative 2 | ASK1 | Data not available | 1.55 ± 0.27 | In vitro bioassay |
| Pyridin-2-yl urea derivative 4 | ASK1 | Data not available | 45.27 ± 4.82 | In vitro bioassay |
| Pyridin-2-yl urea derivative 6 | ASK1 | Data not available | 2.92 ± 0.28 | In vitro bioassay |
| Selonsertib (Standard) | ASK1 | Data not available | 1.55 ± 0.27 | In vitro bioassay[2] |
| Diphenylurea derivative 2n | c-MET | Data not available | 18 | In vitro kinase assay |
| Diphenylurea derivative 2n | VEGFR-2 | Data not available | 24 | In vitro kinase assay |
| Sorafenib (Standard) | VEGFR-2 | Data not available | 90 | In vitro kinase assay[2] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections describe the protocols used for the in silico and in vitro experiments cited in this guide.
In Silico Molecular Docking Protocol
This protocol outlines a general methodology for performing in silico docking studies of urea-based compounds using AutoDock Vina.
1. Software and Tools:
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking calculations.[3]
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.[4]
-
Open Babel: For file format conversion.[3]
2. Protein Preparation: a. The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). b. Water molecules and co-crystallized ligands are removed from the protein structure. c. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein. d. The prepared protein is saved in the PDBQT file format.[5]
3. Ligand Preparation: a. The 2D structure of the ligand (e.g., this compound) is drawn using a chemical drawing tool. b. The 2D structure is converted to a 3D conformation, and its energy is minimized. c. Gasteiger charges are computed for the ligand. d. The prepared ligand is saved in the PDBQT file format.
4. Grid Box Generation: a. A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are specified to cover the binding pocket.
5. Docking Simulation: a. AutoDock Vina is used to perform the docking simulation, exploring possible binding conformations of the ligand within the defined grid box. b. The program calculates the binding affinity (docking score) for each conformation.
6. Analysis of Results: a. The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy. b. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
1. Reagents and Materials:
-
Recombinant human kinase domain (e.g., VEGFR-2, ASK1).
-
ATP (Adenosine triphosphate).
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
Kinase assay buffer.
-
Test compounds (e.g., this compound analogs).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
2. Procedure: a. The test compounds are serially diluted in DMSO and added to the wells of a 384-well plate.[2] b. The kinase enzyme and the substrate peptide are added to the wells and incubated.[2] c. The kinase reaction is initiated by the addition of ATP.[2] d. The reaction is allowed to proceed for a specified time at a controlled temperature.[2] e. The reaction is terminated, and the amount of ADP produced is quantified using a detection reagent and a luminometer.[2]
3. Data Analysis: a. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[2]
Visualizing the Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate a typical in silico docking workflow and a relevant signaling pathway targeted by urea-based inhibitors.
Caption: General workflow for in silico molecular docking.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
A Researcher's Guide to the Reproducibility of Experiments Involving 1,3-Di(pyridin-3-yl)urea
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experimental protocols involving 1,3-Di(pyridin-3-yl)urea, a pyridyl urea compound of interest for its potential as a kinase inhibitor. Due to the limited specific peer-reviewed data on this compound, this guide establishes a framework for its evaluation by comparing its expected experimental outcomes with those of the well-established multi-kinase inhibitor Sorafenib and other structurally related pyridyl ureas.
Physicochemical Properties and Synthesis
This compound is a symmetrical molecule featuring a central urea linkage flanked by two pyridin-3-yl rings. This structure is a common scaffold in medicinal chemistry for targeting protein kinases.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 39642-60-9 | [2][3][4] |
| Molecular Formula | C₁₁H₁₀N₄O | [2] |
| Molecular Weight | 214.22 g/mol | [2] |
| IUPAC Name | 1,3-dipyridin-3-ylurea | [2] |
| Predicted LogP | 0.7 | [2] |
| Appearance | Expected to be a solid | [5] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF) and sparingly soluble in water. | [5] |
Experimental Protocols
Reproducibility begins with detailed and robust experimental protocols. Below are methodologies for the synthesis of this compound and key biological assays for its functional characterization.
Synthesis of this compound
A common method for synthesizing unsymmetrical and symmetrical ureas involves the reaction of an amine with an isocyanate or an in-situ generated isocyanate intermediate.[6]
Protocol:
-
Reactant Preparation: Dissolve 3-aminopyridine in a suitable anhydrous solvent, such as toluene, under an inert atmosphere (e.g., nitrogen or argon).
-
Isocyanate Generation/Addition:
-
Method A (Using Phosgene Equivalent): In a separate flask, prepare a solution of triphosgene in toluene. Add this solution dropwise to the 3-aminopyridine solution at 0 °C. The reaction generates 3-pyridyl isocyanate in situ.
-
Method B (From Carboxamide): A tandem Hofmann rearrangement of nicotinamide (pyridine-3-carboxamide) using a reagent like lead tetraacetate or PhI(OAc)₂ can generate the 3-pyridyl isocyanate intermediate, which then reacts with another molecule of 3-aminopyridine.[6]
-
-
Reaction: Stir the mixture at room temperature for several hours or until reaction completion is observed by thin-layer chromatography (TLC).
-
Isolation: The product, this compound, often precipitates from the reaction mixture. Collect the solid by filtration.
-
Purification: Wash the crude product with a non-polar solvent like hexane to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Caption: General synthetic workflow for this compound.
Biological Activity Assays
The pyridyl urea scaffold is a known inhibitor of various protein kinases involved in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7]
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay determines the concentration of the compound required to inhibit the kinase activity by 50% (IC₅₀).
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions in an appropriate assay buffer, maintaining a consistent final DMSO concentration (typically ≤1%).
-
Assay Plate Setup: In a 384-well plate, add the diluted compounds.
-
Enzyme and Substrate Addition: Add recombinant human VEGFR-2 kinase and a suitable substrate (e.g., a synthetic peptide).
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction is in the linear range (initial velocity conditions).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ (Promega), which quantifies ADP production, or TR-FRET assays.[8]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compound.
Protocol:
-
Cell Seeding: Plate a human cancer cell line known to be sensitive to VEGFR-2 inhibition (e.g., MCF-7 breast cancer cells) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a set period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.
Performance Comparison
While specific data for this compound is scarce in peer-reviewed literature, we can compare the expected data points with the well-documented multi-kinase inhibitor Sorafenib and a representative pyridyl urea derivative from a published study.
Table 2: Comparative Performance Data of Kinase Inhibitors
| Parameter | This compound | Sorafenib (Reference) | Pyridine-Urea Derivative (8e) |
| Target(s) | Predicted: VEGFR-2, other kinases | Multi-kinase (VEGFR-2, PDGFR-β, Raf)[7][9] | VEGFR-2[7] |
| VEGFR-2 IC₅₀ | Data not available | 90 nM | 3.93 ± 0.73 µM[7] |
| MCF-7 Cell IC₅₀ (48h) | Data not available | 4.50 µM[7] | 0.22 µM[7] |
| Synthesis Yield | Dependent on method | Established industrial synthesis | Not reported in detail |
| Aqueous Solubility | Predicted to be low | Low | Predicted to be low[7] |
Note: Derivative 8e is 1-(4-Chlorophenyl)-3-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl) Urea.
Reproducibility of Experiments: Key Challenges
Achieving reproducible results with pyridyl urea compounds requires careful attention to several factors throughout the experimental workflow.
-
Synthesis: The synthesis of pyridyl ureas can be sensitive to reaction conditions. The purity of starting materials, exclusion of moisture, and precise temperature control are critical for consistent yields and purity. Side reactions can lead to impurities that may be difficult to remove and could interfere with biological assays.
-
Compound Solubility: Pyridyl ureas often have low aqueous solubility.[7] This can lead to precipitation in cell culture media, a common cause of experimental variability.[10] Preparing high-concentration stock solutions in DMSO and ensuring the final DMSO concentration is low and consistent across all experiments is crucial.
-
Assay Conditions: In kinase assays, factors such as enzyme purity, substrate concentration, ATP concentration (especially for ATP-competitive inhibitors), and incubation times must be strictly controlled.[11] For cell-based assays, cell passage number, seeding density, and incubation conditions can all impact the results.
Caption: Logical workflow for evaluating experimental reproducibility.
References
- 1. This compound|CAS 39642-60-9 [benchchem.com]
- 2. This compound | C11H10N4O | CID 819372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 39642-60-9|this compound|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 1,3-Di(pyridin-3-yl)urea: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are critical for maintaining a safe laboratory environment and protecting the ecosystem. For compounds like 1,3-Di(pyridin-3-yl)urea, where comprehensive hazard data is not available, a cautious and informed approach to waste management is imperative.
Inferred Hazard Profile and Immediate Safety Precautions
Based on its chemical structure, this compound should be handled as a potentially hazardous substance. The presence of pyridine rings suggests potential for toxicity and irritation to the skin, eyes, and respiratory system.[1] The urea functionality may undergo hydrolysis under strong acidic or alkaline conditions.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound or its waste.
Personal Protective Equipment (PPE)
Before initiating any disposal process, ensure the following PPE is worn:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from potential splashes and airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents direct skin contact with the chemical waste. |
| Body Protection | A laboratory coat or chemical-resistant apron | Protects personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the inhalation of any potentially harmful dust or vapors. |
Step-by-Step Disposal Protocol
The following protocol outlines a conservative and compliant approach to the disposal of this compound, treating it as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Treat all forms of waste containing this compound—including the pure compound, contaminated consumables (e.g., weigh boats, filter paper, pipette tips), and solutions—as hazardous waste.[1]
-
Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS department.[3] Keeping waste streams separate prevents potentially dangerous reactions and facilitates proper disposal.
Step 2: Containerization
-
Solid Waste: Collect all solid waste in a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for this purpose.[1]
-
Liquid Waste: Use a designated, leak-proof, and shatter-resistant waste container for all solutions containing this compound. Ensure the container material is compatible with the solvents used.[1]
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and any known hazard warnings. The label should also include the date of waste generation.
Step 3: Storage
-
Satellite Accumulation Area (SAA): Store the sealed waste containers in a designated SAA. The SAA should be located at or near the point of waste generation and be under the control of laboratory personnel.[1]
-
Secondary Containment: Ensure that the SAA has appropriate secondary containment to capture any potential leaks or spills from the primary waste containers.[1]
-
Storage Conditions: Keep waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
Step 4: Waste Disposal Request
-
Once the waste container is full or is no longer being added to, submit a chemical waste pickup request to your institution's EHS department.
-
Follow your institution's specific procedures for waste manifest documentation and pickup scheduling.
Experimental Workflow and Disposal Logic
The following diagram illustrates the general workflow for experiments involving this compound and the subsequent waste management process.
References
Essential Safety and Logistical Information for Handling 1,3-Di(pyridin-3-yl)urea
Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Di(pyridin-3-yl)urea was located. The following guidance is based on information for the structurally related compound 1,3-di(pyridin-4-yl)urea and general safety principles for handling urea-based compounds in a laboratory setting. Researchers should always perform a risk assessment before handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards and information for related compounds.
| Body Part | Personal Protective Equipment | Standard |
| Eyes | Safety glasses with side shields or goggles | EN 166 or OSHA 29 CFR 1910.133 |
| Face | Face shield (in addition to goggles if there is a splash hazard) | OSHA 29 CFR 1910.133 |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary. | --- |
Always inspect PPE for integrity before use and ensure proper fit.
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.[1]
-
Use in a well-ventilated area, preferably in a chemical fume hood.[2][3]
-
Wash hands thoroughly after handling.[2]
-
Keep away from food, drink, and animal feedingstuffs.[2][4][5]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5]
-
The recommended storage is sealed in dry, room temperature conditions.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid this compound waste in a designated, labeled, and sealed container.
-
Contaminated Materials: Dispose of contaminated labware (e.g., gloves, weighing paper, pipette tips) in the same manner as the chemical waste.
-
Empty Containers: Handle contaminated packages in the same way as the substance itself. Completely emptied packages can be recycled if regulations permit.[2][6]
-
Do not dispose of down the drain or in general waste.[2]
Experimental Workflow: Synthesis of Pyridyl Ureas
The synthesis of pyridyl ureas, such as this compound, often involves the reaction of an aminopyridine with a suitable isocyanate. The following diagram illustrates a general experimental workflow for such a synthesis.[7]
Logical Relationship: Hazard Mitigation
Effective hazard mitigation follows a clear logical progression from hazard identification to the implementation of control measures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
